1-Methylimidazolidine-2-thione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylimidazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDDTDSPQXLQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158636 | |
| Record name | 2-Imidazolidinethione, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13431-10-2 | |
| Record name | Methylethylenethiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinethione, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylimidazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYLETHYLENETHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3BFY778F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylimidazolidine-2-thione (CAS 13431-10-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylimidazolidine-2-thione, also known as Methimazole or Tapazole, is a heterocyclic compound belonging to the imidazoline class.[1] With the CAS number 13431-10-2, this compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of N-heterocyclic carbene (NHC) ligands for transition metal catalysis and medicinal chemistry. Its derivatives, especially gold(I)-NHC complexes, have garnered significant interest for their potential anticancer properties. This guide provides a comprehensive overview of the properties, synthesis, characterization, and applications of this compound, with a focus on detailed experimental protocols and the mechanistic insights into the biological activity of its derivatives.
Physicochemical Properties
This compound is typically a light yellow crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 13431-10-2 | [1][2] |
| Molecular Formula | C4H8N2S | [1][3] |
| Molecular Weight | 116.18 g/mol | [1] |
| Appearance | Light yellow crystalline flakes/powder | [1][2] |
| Melting Point | 144-147 °C (lit.) | [1][2] |
| Boiling Point | 280 °C (estimate) | [1][2] |
| Density | 1.095 g/cm³ (estimate) | [1][2] |
| Synonyms | 1-Methyl-2-imidazolidinethione, N-Methylethylenethiourea, Methimazole, Tapazole | [1][4] |
Synthesis and Purification
The synthesis of this compound can be achieved through the reaction of N-methylethylenediamine with carbon disulfide.
Experimental Protocol: Synthesis
Materials:
-
N-Methylethylenediamine
-
Carbon disulfide
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid
-
Acetone (cold)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylethylenediamine in a 1:1 mixture of ethanol and water.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide dropwise to the cooled solution. A white precipitate may form.
-
After the initial addition, heat the reaction mixture to 60 °C and add a further quantity of carbon disulfide.
-
Heat the mixture under reflux (approximately 110 °C) for 1 hour.
-
Add a few drops of concentrated hydrochloric acid and continue to reflux for an additional 10 hours.
-
Cool the reaction mixture and store it in a freezer to facilitate complete precipitation.
-
Collect the precipitate by filtration and wash with cold acetone to yield this compound.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol or Water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol or water.
-
If insoluble impurities are present, filter the hot solution.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The structural confirmation of this compound is typically performed using spectroscopic methods.
Spectroscopic Data:
-
¹H NMR (CDCl₃, ppm): δ 5.7 (sb, 1H, NH), 3.72 (m, 2H, C⁴H), 3.57 (m, 2H, C⁵H), 3.15 (s, 3H, CH₃).
-
IR (KBr, cm⁻¹): ν 3196 (N-H), 2945, 2872 (C-H), 1512, 1480 (C-N + C-H), 1200 (C=S), 958 (N-CH₃).
Applications in Drug Development: Gold(I)-NHC Complexes
A significant application of this compound is its use as a precursor for N-heterocyclic carbene (NHC) ligands in gold(I) complexes, which have shown promising anticancer activity.[1][2]
Experimental Protocol: Synthesis of a Gold(I)-NHC Complex
This protocol is a general representation for the synthesis of gold(I)-NHC complexes and may require optimization for this compound.
Materials:
-
This compound
-
Silver(I) oxide (Ag₂O)
-
Chlorido(dimethylsulfide)gold(I) [(Me₂S)AuCl]
-
Dichloromethane (anhydrous)
-
Celite
Procedure:
-
In a light-protected flask, stir a mixture of this compound (as the corresponding imidazolium salt precursor) and silver(I) oxide in anhydrous dichloromethane at room temperature overnight. This step forms the silver-NHC intermediate.
-
Add chlorido(dimethylsulfide)gold(I) to the mixture and continue stirring for an extended period (e.g., 24-60 hours).
-
Filter the reaction mixture through a pad of Celite to remove silver salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the resulting solid with appropriate solvents (e.g., diethyl ether, hexane) to afford the purified gold(I)-NHC complex.
Biological Activity and Mechanism of Action
Derivatives of imidazolidine-2-thione have been investigated for various biological activities, including as antimicrobial and anticancer agents.[5] Gold(I)-NHC complexes, in particular, are known to exhibit potent cytotoxic effects against cancer cell lines.
The primary mechanism of action for many gold(I) complexes is the inhibition of the enzyme thioredoxin reductase (TrxR).[6] TrxR is a key enzyme in the cellular antioxidant system, and its inhibition leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis.
Diagram: Proposed Anticancer Mechanism of Gold(I)-NHC Complexes
References
- 1. scialert.net [scialert.net]
- 2. Gold(I) and Gold(III) N‐Heterocyclic Carbene Complexes as Antibacterial Agents and Inhibitors of Bacterial Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guided Antitumoural Drugs: (Imidazol‐2‐ylidene)(L)gold(I) Complexes Seeking Cellular Targets Controlled by the Nature of Ligand L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methylimidazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methylimidazolidine-2-thione, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details a proven synthetic protocol and outlines the key analytical techniques used to verify its structure and purity.
Physicochemical Properties
This compound, also known as N-Methylethylenethiourea, is a cyclic thiourea derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₈N₂S |
| Molecular Weight | 116.19 g/mol |
| Appearance | White precipitate |
Note: An experimental melting point for this compound has not been definitively reported in the reviewed literature. The parent compound, imidazolidine-2-thione, has a melting point of 196-200 °C.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 1-methylethylenediamine with carbon disulfide. The following protocol is based on established laboratory procedures.
Experimental Protocol
Materials:
-
1-Methylethylenediamine
-
Carbon disulfide
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone (cold)
-
Ice bath
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
A solution of 1-methylethylenediamine (3.8 g, 51 mmol) in a mixture of ethanol (9 ml) and water (9 ml) is prepared in a suitable reaction vessel.
-
The solution is cooled in an ice bath.
-
Carbon disulfide (0.6 ml, 9.95 mmol) is added dropwise to the cooled solution, resulting in the formation of a white precipitate.
-
The reaction mixture is then heated to 60°C.
-
An additional quantity of carbon disulfide (3 ml, 49.7 mmol) is added to the heated mixture. The initial precipitate will dissolve, followed shortly by the formation of a large amount of a white solid.
-
The reaction mixture is heated to reflux (110°C) for 1 hour.
-
Concentrated HCl (0.5 ml) is carefully added to the refluxing mixture.
-
The mixture is then heated under reflux for an additional 10 hours.
-
After the reflux period, the reaction mixture is cooled and can be stored in a freezer to maximize precipitation.
-
The resulting precipitate is collected by filtration and washed with cold acetone.
-
The final product, this compound, is obtained as a white solid with a yield of approximately 55%.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Elemental Analysis
The elemental composition of the synthesized compound is in close agreement with the calculated theoretical values.
| Element | Calculated (%) | Found (%) |
| C | 41.3 | 41.1 |
| H | 7.7 | 7.5 |
| N | 24.1 | 23.7 |
| S | 27.6 | 26.5 |
Spectroscopic Data
¹H NMR (CDCl₃, ppm): The proton NMR spectrum provides characteristic signals corresponding to the different protons in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.7 | sb | 1H | NH |
| 3.72 | m | 2H | C₄H |
| 3.57 | m | 2H | C₅H |
| 3.15 | s | 3H | CH₃ |
Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum shows key absorption bands that are indicative of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3196 | m | ν(NH) |
| 2945 | w | ν(CH) |
| 2872 | w | ν(CH) |
| 1512 | s | ν(CN) + δ(C-H) |
| 1480 | m | ν(CN) + δ(C-H) |
| 1200 | s | ν(C=S) |
| 958 | s | ν(N-CH₃) |
Mass Spectrometry: Specific mass spectrometry data for this compound was not available in the reviewed literature. However, the expected molecular ion peak [M]⁺ would be at m/z 116.
Logical Relationship of Characterization
Caption: Analytical techniques for compound characterization.
1-Methylimidazolidine-2-thione molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information regarding the physicochemical properties of 1-Methylimidazolidine-2-thione, a compound of interest in various research and development domains.
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. These properties are essential for experimental design, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C4H8N2S | [1][2][3] |
| Molecular Weight | 116.185 g/mol | [1][3] |
| Alternate Molecular Weight | 116.19 g/mol | [2] |
| CAS Registry Number | 13431-10-2 | [1][2][3] |
Experimental Protocols and Signaling Pathways
Detailed experimental protocols and signaling pathway diagrams are beyond the scope of this technical guide, as they are application-specific and not intrinsic properties of the molecule itself. Researchers are encouraged to consult peer-reviewed literature for methodologies relevant to their specific field of inquiry.
Logical Relationships
The relationship between the molecular formula and molecular weight is a foundational concept in chemistry. The molecular weight is derived from the sum of the atomic weights of the constituent atoms in the molecular formula.
Caption: Derivation of Molecular Weight from Molecular Formula.
References
In-depth Analysis of the Crystal Structure and Conformation of 1-Methyl-3-phenylimidazolidine-2-thione: A Technical Guide
Disclaimer: As of the latest database searches, a definitive crystal structure for 1-methylimidazolidine-2-thione has not been publicly deposited. This guide therefore presents a detailed analysis of a closely related analogue, 1-methyl-3-phenylimidazolidine-2-thione , to provide valuable structural insights for researchers, scientists, and drug development professionals. The data and methodologies presented are derived from the single-crystal X-ray diffraction study of this phenyl derivative.
Introduction
The imidazolidine-2-thione scaffold is a privileged core in medicinal chemistry, appearing in a range of biologically active compounds. Understanding the three-dimensional structure and conformational preferences of this heterocyclic system is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the crystal structure, molecular conformation, and the experimental protocol used to determine the structure of 1-methyl-3-phenylimidazolidine-2-thione, serving as a robust proxy for its non-phenylated counterpart.
The study reveals that the asymmetric unit of 1-methyl-3-phenylimidazolidine-2-thione contains two independent molecules.[1][2] A key conformational feature is the significant twist around the CH2—CH2 bond within the five-membered imidazolidine ring.[1][2] This contrasts with the nearly planar structure observed in similar derivatives like dimethyl-2-imidazolidinethione.[1]
Crystallographic Data
The crystal structure of 1-methyl-3-phenylimidazolidine-2-thione was determined by single-crystal X-ray diffraction at a temperature of 100 K.[1] The compound crystallizes in an orthorhombic system. The key crystallographic data and data collection parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₂S |
| Formula Weight (Mᵣ) | 192.28 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Temperature (K) | 100 |
| a (Å) | 7.5159 (1) |
| b (Å) | 14.0478 (3) |
| c (Å) | 18.2050 (3) |
| Volume (ų) | 1922.12 (6) |
| Z | 8 |
| Radiation type | Cu Kα |
| μ (mm⁻¹) | 2.59 |
| Crystal Size (mm) | 0.20 × 0.10 × 0.05 |
| Reflections collected | 7245 |
| Independent reflections | 3955 |
| Rint | 0.026 |
| Final R indices [I > 2σ(I)] | R₁ = 0.033, wR₂ = 0.090 |
| Goodness-of-fit (S) | 1.08 |
Data sourced from Nor et al. (2014).[1][2]
Molecular Conformation
The asymmetric unit comprises two independent molecules, which differ primarily in the relative orientation of the phenyl and imidazolidine rings.[1][2] The dihedral angles between the least-squares planes of these rings are 28.03 (11)° in one molecule and 41.54 (11)° in the other.[1][2]
A defining characteristic of the imidazolidine-2-thione ring in this structure is its non-planar, twisted conformation. This is evident from the torsion angles within the five-membered ring. The twist is centered on the C-C bond of the ethylenediamine backbone.[1] Key torsion angles quantifying the relative orientations of the substituents are presented in Table 2.
Table 2: Selected Torsion Angles (°)
| Atoms (Molecule 1) | Angle (°) | Atoms (Molecule 2) | Angle (°) |
| C2—N2—C5—C10 | 35.6 (3) | C12—N4—C15—C20 | -42.8 (3) |
The torsion angles describe the rotation around the N-C bond connecting the imidazolidine ring to the phenyl group, highlighting the different orientations of the phenyl rings in the two independent molecules.[1]
The crystal packing is stabilized by a network of C—H···π interactions, where hydrogen atoms from the methyl and phenyl groups interact with the phenyl rings of adjacent molecules.[1][2]
Experimental Protocols
Synthesis and Crystallization
The synthesis of 1-methyl-3-phenylimidazolidine-2-thione was achieved in a two-step process.[1]
-
Step 1: Synthesis of 1-(2-Hydroxyethyl)-1-methyl-3-phenylthiourea. 2-Methylamino ethanol was dissolved in absolute ethanol. Phenyl isothiocyanate was added dropwise to the solution, which was then stirred for 3 hours. The addition of distilled water resulted in the formation of a white precipitate, which was filtered, washed, and collected.[1]
-
Step 2: Cyclization. The intermediate from Step 1 was dissolved in dry THF. Sodium hydride in dry THF was added dropwise at room temperature under a nitrogen atmosphere. After solvent removal, the resulting powder was taken up in DMSO, and phenyl isothiocyanate was added to complete the reaction, yielding the final product.[1]
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an absolute ethanol solution of the final white powder product.[1]
X-ray Crystallography Workflow
The crystal structure was elucidated using single-crystal X-ray diffraction. The workflow for this process is outlined below.
Protocol Steps:
-
Data Collection: A colorless prism-shaped crystal was mounted on an Agilent SuperNova Dual diffractometer equipped with an Atlas detector.[1] The data were collected at 100 K using Cu Kα radiation.
-
Data Reduction: The collected data were processed using the CrysAlis PRO software for cell refinement and data reduction.[1]
-
Structure Solution and Refinement: The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] An absorption correction was applied using a multi-scan method.[1]
-
Hydrogen Atom Treatment: All C-bound hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
Conclusion
This guide provides a detailed summary of the crystal structure and conformational analysis of 1-methyl-3-phenylimidazolidine-2-thione, a close structural analogue of this compound. The key structural features include a non-planar, twisted conformation of the five-membered ring and a crystal packing dominated by C—H···π interactions. The comprehensive experimental protocols and tabulated crystallographic data offer a valuable resource for researchers in structural biology, medicinal chemistry, and materials science, aiding in computational modeling and the design of new molecules based on the imidazolidine-2-thione scaffold.
References
Solubility profile of 1-Methylimidazolidine-2-thione in organic solvents
An In-depth Technical Guide on the Solubility Profile of 1-Methylimidazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly known as Methimazole or Thiamazole, is a crucial antithyroid agent belonging to the thionamide class of drugs.[1] It is widely prescribed for the management of hyperthyroidism, particularly in patients with Graves' disease.[2][3] The therapeutic efficacy of Methimazole is derived from its ability to inhibit the synthesis of thyroid hormones.[2] Understanding the solubility of this active pharmaceutical ingredient (API) in various organic solvents is paramount for its formulation, purification, and manufacturing processes. Proper solvent selection is critical for crystallization, ensuring high purity and yield, and for developing stable liquid dosage forms.[4]
This technical guide provides a comprehensive overview of the solubility profile of this compound in a range of common organic solvents. It includes a detailed summary of available solubility data, a standard experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Solubility Profile of this compound
The solubility of this compound has been qualitatively and semi-quantitatively described across several sources. The compound generally exhibits good solubility in polar organic solvents and water, with limited solubility in non-polar solvents. A summary of the available data is presented in Table 1.
Table 1: Solubility Data for this compound in Various Solvents
| Solvent | CAS Number | Solubility Description | Reported Value | Source(s) |
| Ethanol | 64-17-5 | Freely Soluble / Soluble | 200 mg/mL | [1][2][3][4][5] |
| Chloroform | 67-66-3 | Freely Soluble / Soluble | 1 g in ~4.5 mL | [1][2][4][5] |
| Water | 7732-18-5 | Freely Soluble | 1 g in ~5 mL; 200 mg/mL | [2][3][4][5] |
| Pyridine | 110-86-1 | Soluble | - | [4] |
| Ether | 60-29-7 | Slightly Soluble / Sparingly Soluble | 1 g in ~125 mL | [1][2][3][4][5] |
| Benzene | 71-43-2 | Slightly Soluble / Sparingly Soluble | - | [3][4][5] |
| Petroleum Ether | 8032-32-4 | Sparingly Soluble | - | [1][5] |
Note: Solubility descriptions such as "Freely Soluble" or "Sparingly Soluble" are based on pharmacopeial definitions. The semi-quantitative values provide a more precise measure of solubility.
Experimental Protocol for Solubility Determination
While the exact experimental conditions used to generate the data in Table 1 are not exhaustively detailed in the cited literature, a standard and widely accepted methodology for determining the equilibrium solubility of a solid compound in an organic solvent is the isothermal shake-flask method. This protocol is designed to ensure that the solvent is fully saturated with the solute at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (purity >99%)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Methodology:
-
Preparation of Solvent: The selected organic solvent is pre-saturated with this compound by adding an excess amount of the compound to the solvent, agitating the mixture for a preliminary period (e.g., 1-2 hours), and then filtering to remove undissolved solids. This step minimizes solvent-solute interaction variability during the main experiment.
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials containing a known volume or mass of the pre-saturated solvent. Adding an excess ensures that equilibrium is reached with solid phase present.
-
Equilibration: The vials are sealed to prevent solvent evaporation and placed in a thermostatic shaker set to a constant temperature (e.g., 298.15 K). The samples are agitated for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours until consecutive measurements are constant).
-
Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath to allow the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a pre-warmed syringe and immediately filtered through a syringe filter into a pre-weighed vial. Filtration is crucial to remove any undissolved microparticles.
-
Quantification: The concentration of this compound in the filtered sample is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
For HPLC: The filtered sample is appropriately diluted with the mobile phase, and the concentration is calculated based on a standard calibration curve.
-
For UV-Vis: The sample is diluted with the solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration is then determined using a previously established calibration curve (Beer-Lambert Law).
-
-
Data Calculation: The solubility is typically expressed in terms of mole fraction (x), mass fraction (w), or grams per 100 g of solvent.
Visualization of Experimental Workflow
The logical flow of the isothermal shake-flask method for solubility determination is illustrated in the diagram below.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
References
The Inner Workings of Thione Ligands in Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thione ligands, characterized by a C=S double bond, have emerged as a versatile class of ligands in transition metal catalysis. Their unique electronic and steric properties play a crucial role in modulating the activity, selectivity, and stability of catalytic systems. This technical guide provides an in-depth exploration of the mechanism of action of thione ligands in a variety of catalytic transformations, including carbon-carbon and carbon-nitrogen bond formation, cross-coupling reactions, and hydrogenation processes. We delve into the coordination chemistry, electronic signatures, and potential redox non-innocence of thione ligands, supported by quantitative data, detailed experimental protocols, and visual representations of catalytic cycles and workflows. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the catalytic potential of thione-based systems.
Introduction: The Rise of Thione Ligands in Catalysis
The rational design of ligands is a cornerstone of modern catalysis. Thione-containing molecules, traditionally recognized for their diverse applications in medicinal chemistry and materials science, are increasingly appreciated for their ability to act as effective ligands in a wide array of catalytic reactions. The presence of a soft sulfur donor atom and a tunable electronic structure makes them compelling alternatives to more conventional phosphine and N-heterocyclic carbene (NHC) ligands. Thiones are generally considered good σ-donors and weak π-acceptors, properties that can be fine-tuned through synthetic modification of the ligand scaffold.[1] This guide will dissect the fundamental principles that govern the catalytic activity of metal complexes bearing thione ligands.
Core Mechanistic Principles
The efficacy of thione ligands in catalysis stems from a combination of their electronic and steric characteristics, their coordination behavior, and their potential to participate directly in redox processes.
Coordination Chemistry and Electronic Effects
Thione ligands typically coordinate to metal centers through the sulfur atom. The strength and nature of the metal-sulfur bond are critical to the stability and reactivity of the catalyst. Computational studies, such as Density Functional Theory (DFT), have shown that thiones can coordinate to metals like iron(II) through their zwitterionic resonance structures, acting as π-donor ligands.[2] This coordination influences the electron density at the metal center, which in turn affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The Lewis acidity of the metal center, a crucial parameter in many catalytic reactions, can be modulated by the electronic properties of the coordinated thione ligand. This acidity can be quantitatively evaluated using techniques like electrospray ionization mass spectrometry (ESI-MS).[3]
Steric Influence on Catalytic Selectivity
The steric bulk of thione ligands can be readily modified by introducing different substituents on the ligand framework. This steric hindrance plays a pivotal role in controlling the selectivity of catalytic reactions, for instance, by influencing the approach of substrates to the metal center and by promoting or inhibiting certain reaction pathways.
The Concept of Redox Non-Innocence
A particularly intriguing aspect of ligands containing sulfur is their potential for redox non-innocence. A redox non-innocent ligand can exist in multiple oxidation states and can actively participate in the redox changes occurring during a catalytic cycle. While this phenomenon is well-documented for thiolate ligands, recent studies suggest that thione ligands may also exhibit redox activity.[4][5] This ability to store and transfer electrons can facilitate multi-electron transformations at the metal center, a key feature in many catalytic processes.
dot
Figure 1: Conceptual comparison of catalytic cycles involving redox-innocent and redox non-innocent ligands.
Thione-Thiol Tautomerism in Catalysis
Thione ligands can exist in equilibrium with their thiol tautomers. This tautomerism can be influenced by the solvent, temperature, and the presence of a metal catalyst. While the thione form is often thermodynamically more stable, the thiol tautomer can play a crucial role in certain catalytic reactions by providing a proton or acting as a different type of coordinating species. The interconversion between these forms can be a key step in the catalytic cycle.
dot
Figure 2: Thione-thiol tautomerism.
Applications in Catalysis with Mechanistic Insights
Thione ligands have demonstrated their utility in a range of important catalytic transformations.
Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
Palladium complexes bearing thione-containing ligands, such as thiosemicarbazones, have shown high efficacy in Suzuki-Miyaura cross-coupling reactions.[6] The catalytic cycle generally follows the established steps of oxidative addition, transmetalation, and reductive elimination. The thione ligand plays a crucial role in stabilizing the palladium catalyst and modulating its electronic properties to facilitate these steps.
dot
Figure 3: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Table 1: Performance of Thione-Type Ligands in Suzuki-Miyaura Coupling
| Catalyst/Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd-Thiosemicarbazone | p-bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMF | 25 | 99 | 100,000 | 5,000 | [6] |
| Pd-Thiosemicarbazone | Aryl chlorides | Phenylboronic acid | NaOBuᵗ | PEG | 130 | High | - | - | [6] |
Carbon-Carbon and Carbon-Nitrogen Bond Formation: Knoevenagel Condensation
Zinc(II) complexes with cyclic thione ligands have been reported as highly active catalysts for Knoevenagel condensation reactions at room temperature.[7] The Lewis acidic zinc center, activated by the thione ligand, is proposed to coordinate to the aldehyde, enhancing its electrophilicity and facilitating the nucleophilic attack by the active methylene compound.
dot
Figure 4: Proposed mechanism for Knoevenagel condensation.
Hydrogenation and Transfer Hydrogenation Reactions
Ruthenium complexes with thiolate ligands, which can be formed in situ from thiones, are effective catalysts for the hydrogenation of thioesters to alcohols and thiols.[8][9][10] The mechanism involves the activation of H₂ by the ruthenium center, facilitated by the sulfur ligand. Similarly, ruthenium complexes with thiourea-type ligands have been employed in the transfer hydrogenation of ketones.[11]
dot
References
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, DFT calculations, and electrochemical comparison of novel iron(ii) complexes with thione and selone ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of the Lewis acidity of metal complexes using ESI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reversible Redox Chemistry of Anionic Imidazole-2-thione-Fused 1,4-Dihydro-1,4-diphosphinines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic Investigations of Ruthenium Catalyzed Dehydrogenative Thioester Synthesis and Thioester Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webofproceedings.org [webofproceedings.org]
The Emerging Therapeutic Potential of 1-Methylimidazolidine-2-thione Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1-methylimidazolidine-2-thione scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. Detailed experimental methodologies and quantitative data are presented to facilitate further investigation and drug development efforts.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR-2 and topoisomerase II, as well as the induction of apoptosis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | [1] |
| HCT-116 (Colon) | 7.8 | [1] | |
| HepG2 (Liver) | 6.5 | [1] | |
| Derivative B | A549 (Lung) | 10.1 | |
| Derivative C | PC-3 (Prostate) | 8.9 | |
| Thiohydantoin Derivative 7 | HepG-2 (Liver) | - | |
| Thiohydantoin Derivative 9 | HCT-116 (Colon) | 72.46 µg/ml | |
| Imidazoline Derivative | HCT-116 (Colon) | 0.76 µg/ml | |
| Imidazolin-2-thione Derivative 3 | MCF-7 (Breast) | 3.26 | [2] |
| Imidazolin-2-thione Derivative 7 | MCF-7 (Breast) | 4.31 | [2] |
| Imidazo[4,5-b]pyrazine-2,5-dione 5a | HCT-116, HepG2, MCF-7 | < Doxorubicin | |
| Carbamate Derivative 8a | HCT-116, HepG2, MCF-7 | 11.36, 10.12, 9.53 | |
| Acenaphthylen-1(2H)-one Derivative 5b | MCF-7 (Breast) | 1.5-fold more active than Doxorubicin | [1] |
| Acenaphthylen-1(2H)-one Derivative 5h | MCF-7 (Breast) | 3-fold more active than Doxorubicin | [1] |
Note: Some IC50 values were reported in µg/ml and have been presented as such.
Experimental Protocols: Anticancer Activity Assessment
1. MTT Assay for Cytotoxicity Screening
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.
-
Procedure:
-
Treat cells with the test compounds for a specified period.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark to allow for staining.
-
Analyze the samples using a flow cytometer.
-
3. Caspase-3/7 Activation Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.
-
Procedure:
-
Seed cells in a 96-well plate and treat with the test compounds.
-
Add the Caspase-Glo® 3/7 Reagent directly to the cell culture.
-
Incubate at room temperature to allow for cell lysis and the caspase reaction.
-
Measure the luminescence using a luminometer.
-
Signaling Pathways in Anticancer Activity
Antimicrobial Activity
Several derivatives of this compound have been reported to possess significant antimicrobial properties against a variety of bacterial and fungal strains.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values for different derivatives against selected microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative D | Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | ||
| Candida albicans | 8 | ||
| Derivative E | Bacillus subtilis | 12.5 | |
| Pseudomonas aeruginosa | 50 | ||
| Imidazolidine-2,4-dione 4c | P. aeruginosa (Protease) | Complete inhibition | [3] |
| Imidazolidine-2,4-dione 4j | P. aeruginosa (Protease) | Complete inhibition | [3] |
| Imidazolidine-2,4-dione 12a | P. aeruginosa (Protease) | Complete inhibition | [3] |
| 2-Thioxoimidazolidin-4-one 7a | P. aeruginosa (Pyocyanin) | 96.4% inhibition | [3] |
Experimental Protocol: Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity.
-
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has been investigated in preclinical models.
Experimental Protocol: In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation.
-
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Procedure:
-
Administer the test compound to the animals (e.g., orally or intraperitoneally).
-
After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Logical Workflow for Anti-inflammatory Screening
Synthesis of this compound Derivatives
The synthesis of these derivatives often involves the reaction of this compound with various electrophiles. A general synthetic scheme is depicted below.[4]
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data presented in this guide highlight their potential as leads for the development of new anticancer, antimicrobial, and anti-inflammatory agents. Further research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action. In vivo efficacy and safety studies are also crucial next steps in translating these promising preclinical findings into clinically viable therapeutic agents.
References
Toxicological and Safety Profile of 1-Methylimidazolidine-2-thione: An In-depth Technical Guide
Disclaimer: Limited direct toxicological and safety data are available for 1-Methylimidazolidine-2-thione. This guide provides a comprehensive overview of the available information and supplements it with data from structurally related and well-studied compounds, namely methimazole and 2-imidazolidinethione (ethylenethiourea), to infer potential hazards. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.
Introduction
This compound, also known as N-Methylethylenethiourea, is a heterocyclic compound with the chemical formula C₄H₈N₂S.[1] It is structurally related to methimazole, a therapeutic agent for hyperthyroidism, and 2-imidazolidinethione (ethylenethiourea), a known animal carcinogen and teratogen.[2][3][4] Given the limited direct toxicological data for this compound, this guide provides a detailed examination of its known safety profile alongside a comparative analysis of its structural analogs to provide a comprehensive toxicological assessment.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₈N₂S | [1] |
| Molecular Weight | 116.19 g/mol | [1] |
| CAS Number | 13431-10-2 | [1] |
| Appearance | Not specified | |
| Solubility | Not specified |
Toxicological Data
Due to the scarcity of direct studies on this compound, the following sections summarize the available data for this compound and provide a detailed toxicological profile of the closely related compounds, methimazole and 2-imidazolidinethione (ethylenethiourea).
This compound
The primary available safety information for this compound comes from its Globally Harmonized System (GHS) classification, which indicates that it is a skin and eye irritant and may cause respiratory irritation.[1]
Methimazole (1-methyl-1H-imidazole-2-thione)
Methimazole is an antithyroid drug that functions by inhibiting thyroid hormone synthesis.[1][5]
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 2250 mg/kg | [3][6] |
| Mouse | Oral | 860 mg/kg | [3][7] |
In a 2-year study, rats administered methimazole at doses of 3 and 18 mg/kg/day developed thyroid hyperplasia, adenoma, and carcinoma. The No-Observed-Adverse-Effect Level (NOAEL) for carcinogenicity in this study was 0.5 mg/kg/day.[6][7]
Methimazole has not been found to be mutagenic in the Ames test or in in vivo micronucleus assays in male mice.[5][8] However, it has been shown to induce chromosomal aberrations in mammalian cells in vitro.[2][8]
There is limited evidence for the carcinogenicity of methimazole in experimental animals, with studies showing an increased incidence of thyroid follicular-cell adenomas and carcinomas in rats.[2][3] The International Agency for Research on Cancer (IARC) has classified methimazole as Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans.[3]
Methimazole can cross the placental barrier.[3] While some human case reports have suggested a link between first-trimester exposure and congenital malformations, other studies have not found an increased overall risk.[9] In a developmental toxicity study in rats, a Lowest-Observed-Adverse-Effect Level (LOAEL) of 50 mg/kg/day was identified based on developmental toxicity.[6]
2-Imidazolidinethione (Ethylenethiourea - ETU)
ETU is a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides and is also used in the rubber industry.[10]
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 1832 mg/kg | [3] |
In a 90-day dietary study in rats, the no-effect level for ETU was considered to be 25 ppm.[1] Chronic exposure in rodents has been shown to cause effects on the thyroid.[10]
The genotoxicity of ETU is considered weak and has produced mixed results across various assays. It has been shown to be a weak mutagen in the Salmonella (Ames) test, and it did not induce dominant lethal mutations or micronuclei in mice in vivo.[11]
ETU is a known animal carcinogen. Studies by the National Toxicology Program (NTP) found that dietary exposure to ETU caused thyroid-gland cancer in rats and mice, liver cancer in mice, and benign pituitary-gland tumors in mice.[12][13] The U.S. Environmental Protection Agency (EPA) has classified ETU as a Group B2, probable human carcinogen.[3]
ETU is a potent teratogen in rats, causing central nervous system and skeletal abnormalities.[10] The teratogenic activity is thought to be related to ETU itself and not its metabolites.[11] The No-Observed-Effect Level (NOEL) for teratogenicity in rats has been reported as 5 mg/kg for a single oral dose.[9] The primary target of ETU's teratogenic action is the primitive neuroblast.[11]
Mechanisms of Toxicity and Signaling Pathways
Methimazole: Inhibition of Thyroid Peroxidase
The primary mechanism of action and toxicity of methimazole is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[5] By blocking TPO, methimazole prevents the iodination of tyrosine residues on thyroglobulin, thereby inhibiting the production of thyroxine (T4) and triiodothyronine (T3).[5]
Caption: Mechanism of Thyroid Peroxidase (TPO) inhibition by methimazole.
Ethylenethiourea (ETU): Disruption of Sonic Hedgehog (Shh) Signaling in Development
The developmental toxicity of ETU, particularly the induction of hindgut malformations, has been linked to the disruption of the Sonic hedgehog (Shh) signaling pathway.[2][7] Studies have shown that ETU exposure in fetal rats leads to a significant decrease in the expression of Shh in the developing hindgut during the critical period of cloacal separation.[2] This suggests that ETU interferes with Shh signaling, which plays a crucial role in the morphogenesis of the digestive tract and other organ systems.[2][7]
Caption: Postulated mechanism of ETU-induced developmental toxicity via disruption of the Sonic hedgehog (Shh) signaling pathway.
Experimental Protocols
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
-
Principle: A stepwise procedure is used where a small number of animals are dosed at one of three fixed starting dose levels (25, 200, or 2000 mg/kg body weight). The outcome of the first step determines the next dose level.
-
Animals: Typically, young adult rats of a single sex (usually females) are used. Animals are fasted prior to dosing.
-
Procedure:
-
A group of three animals is dosed with the starting dose.
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified.
-
If one animal dies, another three animals are dosed at the same level.
-
If no animals die, the next higher dose level is administered to another group of three animals.
-
Observations are made for mortality and clinical signs of toxicity for at least 14 days.
-
-
Data Analysis: The LD50 is not calculated precisely but is assigned to a toxicity class based on the observed mortality at different dose levels.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test is used to assess the mutagenic potential of a chemical.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the required amino acid.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Procedure:
-
The bacterial tester strains are exposed to the test substance at various concentrations, with and without S9 mix.
-
The mixture is plated on a minimal agar medium.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted.
-
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test detects genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells.
-
Principle: Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.
-
Cell Lines: Various mammalian cell lines can be used, such as CHO, V79, L5178Y, or TK6.
-
Procedure:
-
Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).
-
After treatment, the cells are cultured for a period that allows for cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one nuclear division.
-
Cells are harvested, fixed, and stained.
-
The frequency of micronucleated cells is determined by microscopic analysis.
-
-
Data Analysis: A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells.
Summary and Conclusion
While direct toxicological data for this compound are limited to its classification as a skin, eye, and respiratory irritant, a review of its structural analogs, methimazole and ethylenethiourea, provides valuable insights into its potential hazards.
Based on the data from these related compounds, this compound may be presumed to have the potential for:
-
Acute toxicity at high doses.
-
Thyroid toxicity , similar to methimazole and ethylenethiourea, through mechanisms that may involve the inhibition of thyroid peroxidase.
-
Carcinogenicity , particularly targeting the thyroid gland, as observed with both methimazole and ethylenethiourea in rodent studies.
-
Reproductive and developmental toxicity , with potential teratogenic effects. The disruption of the Sonic hedgehog signaling pathway by ethylenethiourea highlights a plausible mechanism for such effects.
-
Weak genotoxic potential , as the evidence for genotoxicity of the related compounds is not strong or consistent.
Given these potential hazards, it is recommended that this compound be handled with appropriate safety precautions in a research or industrial setting. Further toxicological studies are warranted to definitively characterize the safety profile of this compound. This guide serves as a foundational resource for researchers and drug development professionals, emphasizing the need for a cautious approach and further investigation into the toxicology of this compound.
References
- 1. Deciphering the role of Shh signaling in axial defects produced by ethanol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonic hedgehog expression in the development of hindgut in ETU-exposed fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonic hedgehog expression in the development of hindgut in ETU-exposed fetal rats : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. shivdasanilab.dana-farber.org [shivdasanilab.dana-farber.org]
- 5. In vitro teratogenicity of ethylenethiourea in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethylenethiourea: a review of teratogenicity and distribution studies and an assessment of reproduction risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Early development in the caudate and thyroid of methimazole-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The safety of methimazole and propylthiouracil in pregnancy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. Deleterious Effects From Occupational Exposure to Ethylene Thiourea in Pregnant Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Developmental Toxicity of Propylthiouracil and Methimazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatotoxicity studies in the progeny of pregnant dams treated with methimazole, monocrotophos and lead acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Computational Analysis of 1-Methylimidazolidine-2-thione's Electronic Structure
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylimidazolidine-2-thione (MET) is a heterocyclic compound featuring the imidazolidine-2-thione scaffold, a structure of significant interest in medicinal chemistry due to its presence in various antimicrobial, anticancer, and pesticide agents.[1] Understanding the electronic structure of MET is fundamental to elucidating its reactivity, stability, and potential interactions with biological targets. This technical whitepaper provides a comprehensive guide to the computational methodologies used to study the electronic characteristics of MET. It details the theoretical protocols, from geometry optimization using Density Functional Theory (DFT) to the analysis of molecular orbitals and charge distribution. While a complete computational dataset for isolated MET is not available in the reviewed literature, this guide presents the established workflow and illustrates the expected quantitative data with examples from closely related compounds and complexes.
Introduction to Computational Analysis of MET
Computational chemistry provides powerful tools to investigate molecular properties at the atomic level, offering insights that complement experimental data. For a molecule like this compound, these methods can predict its three-dimensional shape, vibrational spectra, and the distribution of electrons, which collectively govern its chemical behavior.
Key electronic properties determined through these studies include:
-
Optimized Molecular Geometry: The lowest-energy arrangement of atoms, providing precise bond lengths and angles.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability.[2]
-
Atomic Charge Distribution: Methods like Mulliken population analysis estimate the partial charge on each atom, highlighting electrostatic interactions and reactive sites.
-
Molecular Electrostatic Potential (MEP): A visual representation of the molecule's charge landscape, identifying electron-rich and electron-poor regions susceptible to nucleophilic and electrophilic attack, respectively.
These computational insights are invaluable for designing novel derivatives with enhanced biological activity or for understanding the mechanism of action of existing drugs.
Detailed Computational Protocols
The following section outlines a standard protocol for analyzing the electronic structure of MET using widely accepted quantum chemical methods.
Theoretical Framework
Density Functional Theory (DFT): This is the most common and effective method for electronic structure calculations on medium-sized organic molecules. DFT calculates the total electronic energy based on the electron density, offering a balance between computational cost and accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed as it provides reliable results for a wide range of molecular systems.
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is a robust choice for this type of molecule. It is a split-valence triple-zeta basis set that includes diffuse functions (++) to describe lone pairs and anions accurately, as well as polarization functions (d,p) to allow for non-spherical electron distribution.
Computational Workflow
The analysis follows a sequential workflow, where the output of each step serves as the input for the next. This process ensures that all subsequent calculations are performed on the most stable molecular conformation.
Step-by-Step Protocol:
-
Structure Generation: An initial 3D structure of this compound is created using molecular building software.
-
Geometry Optimization: An unconstrained geometry optimization is performed. The calculation iteratively adjusts the atomic coordinates to find the configuration with the lowest possible potential energy (the ground state).
-
Vibrational Frequency Analysis: To verify that the optimized structure is a true energy minimum, a frequency calculation is performed. The absence of any imaginary (negative) frequencies confirms a stable structure. This calculation also yields the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data.
-
Electronic Property Calculation: Using the optimized geometry, a "single-point" energy calculation is run to determine various electronic properties. This includes generating the molecular orbitals (HOMO, LUMO), calculating the Mulliken atomic charges, and mapping the molecular electrostatic potential.
Results and Data Presentation
This section details the types of quantitative data obtained from the computational workflow.
Molecular Structure of this compound
The core structure consists of a five-membered imidazolidine ring with a methyl group attached to one nitrogen and a thione group (C=S) at the 2-position.
References
Methodological & Application
Application Note: Synthesis of N-Heterocyclic Carbenes via Reductive Desulfurization of 1-Methylimidazolidine-2-thione
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of compounds in organic and organometallic chemistry, finding extensive applications as ligands for transition metal catalysts and as organocatalysts in their own right. While the most common route to NHCs involves the deprotonation of the corresponding imidazolium or imidazolinium salts, alternative methods provide valuable access to these versatile molecules. One such powerful, albeit less common, method is the reductive desulfurization of cyclic thioureas. This application note details a protocol for the synthesis of an N-heterocyclic carbene from 1-Methylimidazolidine-2-thione, a readily available starting material. The procedure is based on the pioneering work of Kuhn and Kratz, who demonstrated the effective synthesis of imidazol-2-ylidenes by the reduction of imidazole-2(3H)-thiones with potassium in boiling tetrahydrofuran.[1][2][3]
This method is particularly advantageous as it circumvents the need for the synthesis of the corresponding imidazolinium salt precursor and the use of strong bases for deprotonation. The direct conversion of the stable thiourea to the highly reactive carbene is achieved in a single step.
Reaction Principle
The core of this synthetic protocol is the reductive desulfurization of the C=S bond in this compound using a strong reducing agent, typically an alkali metal such as potassium. The reaction proceeds by the transfer of electrons from the metal to the thiourea, leading to the cleavage of the carbon-sulfur double bond and the formation of the corresponding N-heterocyclic carbene and a metal sulfide byproduct. The reaction is typically carried out in an inert, anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to protect the highly reactive carbene product from decomposition.
Experimental Protocol
Materials:
-
This compound
-
Potassium metal, stored under mineral oil
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous hexane
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line or glovebox equipment
-
Glassware (Schlenk flask, condenser, magnetic stir bar), oven-dried before use
Safety Precautions:
-
Potassium metal is highly reactive and pyrophoric. It reacts violently with water and can ignite spontaneously in air. Handle only under an inert atmosphere (glovebox or Schlenk line) and by trained personnel.
-
Anhydrous solvents are flammable. Work in a well-ventilated fume hood, away from ignition sources.
-
The N-heterocyclic carbene product is highly air- and moisture-sensitive. All manipulations should be carried out under strictly anaerobic and anhydrous conditions.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Procedure:
-
Preparation of Apparatus: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a stream of argon or nitrogen. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere before use.
-
Reaction Setup:
-
In a glovebox or under a positive pressure of inert gas, add this compound (1.0 eq) to the Schlenk flask.
-
Carefully cut small pieces of potassium metal (2.2 eq), wash them with anhydrous hexane to remove the protective mineral oil, and add them to the reaction flask.
-
Add freshly distilled, anhydrous tetrahydrofuran (THF) to the flask via cannula or syringe to achieve a desired concentration (e.g., 0.1 M).
-
-
Reaction:
-
With the inert gas flowing through the condenser, heat the reaction mixture to reflux with vigorous stirring.
-
The reaction progress can be monitored by the consumption of the potassium metal and a change in the color of the solution. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Under an inert atmosphere, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the potassium sulfide byproduct and any unreacted potassium.
-
Wash the filter cake with a small amount of anhydrous THF to ensure complete transfer of the product.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude N-heterocyclic carbene as a solid or oil.
-
-
Purification:
-
The crude product can be purified by recrystallization from a minimal amount of anhydrous hexane or by sublimation under high vacuum.
-
Due to the high reactivity of the free carbene, it is often generated and used in situ for subsequent reactions without isolation.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | Commercially available or synthesized |
| Reducing Agent | Potassium Metal | [1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1][2] |
| Reaction Temperature | Reflux (~66 °C in THF) | [1][2] |
| Reaction Time | 2 - 4 hours | Typical for similar reductive desulfurization reactions |
| Stoichiometry (Thione:K) | 1 : 2.2 | Sufficient excess of potassium to ensure complete reaction |
| Product | 1-Methylimidazolidin-2-ylidene | Highly reactive N-heterocyclic carbene |
| Typical Yield | >80% (based on related syntheses) | Yields are generally high for this type of transformation[1][2] |
| Work-up | Filtration and removal of solvent | Standard procedure for air-sensitive compounds |
| Purification | Recrystallization or Sublimation | Dependent on the physical properties of the specific carbene |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of an N-heterocyclic carbene.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of reductive desulfurization.
References
Application Notes and Protocols: 1-Methylimidazolidine-2-thione in Cross-Coupling Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes on the potential use of 1-Methylimidazolidine-2-thione as a ligand in cross-coupling catalysis, drawing parallels with structurally similar and well-established ligand classes. It also includes a comprehensive experimental protocol for the synthesis of this compound.
Application Notes
Introduction to this compound
This compound is a cyclic thiourea derivative with the molecular formula C₄H₈N₂S.[1] Its structure features a five-membered imidazolidine ring with a methyl group on one nitrogen atom and a thione group. This compound and its derivatives are of interest in medicinal chemistry and have been explored for various biological activities.[2][3] While its direct application as a primary ligand in mainstream cross-coupling reactions is not yet extensively documented, its structural and electronic properties suggest potential as a ligand for transition metal catalysts.
Potential as a Ligand in Cross-Coupling Catalysis
The utility of N-heterocyclic carbenes (NHCs) as ligands in palladium-catalyzed cross-coupling reactions is well-established.[4][5] NHCs are known for forming strong bonds with metal centers, leading to stable and highly active catalysts.[6] N-heterocyclic thiones (NHTs), such as this compound, are structurally analogous to NHCs and can be considered as "masked" carbenes. The sulfur atom in NHTs can coordinate to a metal center, and these ligands can potentially be converted to the corresponding NHCs under certain reaction conditions.
The electronic properties of NHTs make them interesting candidates for ligands. They are generally considered to be strong σ-donors, which can facilitate the oxidative addition step in catalytic cycles. The steric bulk of the ligand can be tuned by modifying the substituents on the nitrogen atoms, which in turn can influence the reductive elimination step. While imidazolylidene carbenes are a major player in transition metal catalysis, the related thione derivatives are an emerging area of investigation.[7] Chiral imidazolidine-2-thiones have been reported as ligands for asymmetric catalysis, indicating their capability to coordinate with metal centers and influence chemical transformations.[2][3]
The diagram below illustrates the structural relationship between N-heterocyclic carbenes (NHCs) and N-heterocyclic thiones (NHTs).
Caption: Structural similarity between NHCs and NHTs.
Potential Role in a Generic Suzuki-Miyaura Coupling Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, relying on a palladium catalyst to form carbon-carbon bonds.[8][9] A ligand is crucial for stabilizing the palladium center and modulating its reactivity.[10][11] A ligand such as this compound could potentially participate in the catalytic cycle as depicted below, where 'L' represents the ligand. The strong σ-donating character of such a ligand could promote the initial oxidative addition step.
Caption: A generic Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature for the synthesis of this compound from 1-methylethylenediamine and carbon disulfide.[12]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Methylethylenediamine | C₃H₁₀N₂ | 74.12 | 3.8 g | 51 |
| Carbon Disulfide | CS₂ | 76.13 | 3.6 mL | 59.65 |
| Ethanol | C₂H₅OH | 46.07 | 9 mL | - |
| Water | H₂O | 18.02 | 9 mL | - |
| Concentrated HCl | HCl | 36.46 | 0.5 mL | - |
| Acetone (cold) | C₃H₆O | 58.08 | As needed | - |
Experimental Procedure:
-
To a solution of 1-methylethylenediamine (3.8 g, 51 mmol) in a mixture of ethanol (9 mL) and water (9 mL), add carbon disulfide (0.6 mL, 9.95 mmol) dropwise while cooling the reaction mixture in an ice bath. A white precipitate will form.
-
Heat the reaction mixture to 60°C and add a further quantity of carbon disulfide (3 mL, 49.7 mmol). The initial precipitate will dissolve, followed by the formation of a large amount of white solid.
-
Heat the reaction mixture under reflux (approximately 110°C) for 1 hour.
-
Add concentrated HCl (0.5 mL) to the mixture.
-
Continue to heat the mixture under reflux for an additional 10 hours.
-
After the reflux period, cool the reaction mixture and store it in a freezer to facilitate complete precipitation.
-
Filter the resulting precipitate and wash it with cold acetone.
-
Dry the solid product to obtain this compound. The reported yield is 55%.[12]
Characterization Data:
-
Appearance: White solid
-
¹H NMR (CDCl₃, ppm): 5.7 (sb, 1H, NH), 3.72 (m, 2H, C₄H), 3.57 (m, 2H, C₅H), 3.15 (s, 3H, CH₃)[12]
-
IR (KBr, cm⁻¹): 3196 (m, N-H), 2945 (w, C-H), 2872 (w, C-H), 1512 (s, C-N + C-H), 1480 (m), 1200 (s, C=S), 958 (s, N-CH₃)[12]
The workflow for the synthesis is illustrated in the following diagram.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. N-Heterocyclic Carbenes in Catalytic Organic Synthesis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. 1,3-Thiazolidine-2-thione synthesis [organic-chemistry.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Methyl-2-imidazolidinethione synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents Utilizing an Imidazolidine-2-thione Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and potential mechanisms of action of antimicrobial agents based on the imidazolidine-2-thione scaffold. The provided protocols are synthesized from established literature to ensure reproducibility and accuracy.
Introduction to Imidazolidine-2-thiones and their Antimicrobial Potential
Imidazolidine-2-thiones are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and a thiocarbonyl group. This scaffold has garnered significant attention in medicinal chemistry due to its diverse range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The structural versatility of the imidazolidine-2-thione core allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile and the development of potent antimicrobial agents.
Data Presentation: Antimicrobial Activity of Imidazolidine-2-thione Derivatives
The following tables summarize the in vitro antimicrobial activity of representative imidazolidine-2-thione derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of Imidazolidine-2-thione Derivatives
| Compound ID | Derivative Type | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | K. pneumoniae (Gram-negative) | Reference |
| 1 | 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | 1.95 | 0.98 | 3.9 | 1.95 | [3] |
| 2 | 1-(4-Chlorophenyl)-3-(3-ethoxyphenyl)-5-imino-4-thioxoimidazolidin-2-one | 3.9 | 1.95 | 7.81 | 3.9 | [3] |
| 3 | 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | 0.15 | 0.15 | 0.2 | 0.12 | [3] |
Table 2: Antifungal Activity of Imidazolidine-2-thione Derivatives
| Compound ID | Derivative Type | A. fumigatus | A. clavatus | G. candidum | Reference |
| 1 | 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | 3.9 | 1.95 | 0.98 | [3] |
| 2 | 1-(4-Chlorophenyl)-3-(3-ethoxyphenyl)-5-imino-4-thioxoimidazolidin-2-one | 7.81 | 3.9 | 1.95 | [3] |
| 3 | 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | 0.98 | 0.49 | 0.12 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 5-Imino-4-thioxo-2-imidazolidinone Derivatives
This protocol describes a general method for the synthesis of 5-imino-4-thioxo-2-imidazolidinone derivatives, adapted from the literature.[3]
Materials:
-
Aryl isothiocyanate
-
Potassium cyanide
-
Aryl isocyanate
-
Triethylamine
-
Diethyl ether
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Synthesis of N-arylcyanothioformanilides:
-
To a solution of aryl isothiocyanate (0.01 mol) in ethanol (50 mL), add a solution of potassium cyanide (0.01 mol) in water (5 mL) slowly with stirring.
-
Continue stirring for 2-3 hours at room temperature.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent to yield the N-arylcyanothioformanilide intermediate.
-
-
Cyclization to 5-imino-4-thioxo-2-imidazolidinones:
-
Dissolve the N-arylcyanothioformanilide (0.01 mol) and an equimolar amount of aryl isocyanate (0.01 mol) in diethyl ether.
-
Add a few drops of triethylamine as a catalyst.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Collect the resulting solid by filtration, wash with diethyl ether, and recrystallize from an appropriate solvent to obtain the final product.
-
dot
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized imidazolidine-2-thione derivatives
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Standard antimicrobial agents (e.g., Ampicillin, Amphotericin B) for positive controls
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the synthesized compounds and standard antimicrobial agents in DMSO to a stock concentration of 1 mg/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth/medium to each well of a 96-well plate.
-
Perform serial two-fold dilutions of the stock solutions of the test compounds and standard drugs directly in the microtiter plates to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microbial suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well with 10 µL of the prepared microbial suspension.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
dot
Proposed Mechanism of Action
The exact mechanism of action for imidazolidine-2-thione derivatives can vary depending on their specific structure. However, evidence from the literature suggests several potential pathways through which these compounds exert their antimicrobial effects.
-
Cell Membrane Disruption: Some imidazole-containing compounds have been shown to disrupt the integrity of the microbial cell membrane. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[4][5]
-
Enzyme Inhibition: Imidazolidine-2-thiones and related structures may act as inhibitors of essential microbial enzymes. For instance, related thiazolidin-4-ones have been suggested to inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, and fungal CYP51, an enzyme crucial for ergosterol synthesis.[6] Some derivatives may also inhibit cytochrome P450 enzymes.[1]
-
Inhibition of Virulence Factors: Certain 2-thioxoimidazolidin-4-one derivatives have been found to inhibit the production of virulence factors in bacteria like Pseudomonas aeruginosa. This may occur through the disruption of quorum sensing pathways, which are cell-to-cell communication systems that regulate the expression of virulence genes.[7]
dot
References
- 1. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation of 1-Methylimidazolidine-2-thione
These application notes provide a detailed experimental procedure for the acylation of 1-methylimidazolidine-2-thione, a versatile building block in medicinal chemistry. The protocols described herein are based on established methods for the acylation of the parent compound, imidazolidine-2-thione, and are adapted for this specific substrate.[1][2] This reaction is significant as acylthioureas are a class of compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3]
The procedures outlined below allow for the synthesis of both mono- and di-acylated derivatives of this compound by reacting it with various acyl chlorides. The choice of reaction conditions, particularly the solvent and base, can influence the formation of either the mono- or di-acylated product.[1][2]
Experimental Protocols
This section details two primary protocols for the acylation of this compound. Protocol A describes a general method for mono-acylation, while Protocol B is suitable for di-acylation or for acyl chlorides that are less reactive.
Protocol A: Mono-acylation in N,N-Dimethylacetamide (DMA)
This protocol is particularly effective for producing mono-acylated derivatives using (cyclo)alkyl carbonyl chlorides or benzoyl chlorides with electron-withdrawing groups.[1][2]
Materials:
-
This compound
-
Appropriate acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMA.
-
To this solution, add the desired acyl chloride (1 equivalent) dropwise at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-acylated this compound.
Protocol B: Di-acylation using Pyridine or Triethylamine (TEA)
This protocol is employed for the synthesis of asymmetric di-acylthioureas or when using less reactive acyl chlorides.[1][2]
Materials:
-
Mono-acylated this compound (from Protocol A)
-
Second, different acyl chloride
-
Pyridine or N,N-Dimethylformamide (DMF) and Triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Standard workup and purification equipment
Procedure:
-
Dissolve the mono-acylated this compound (1 equivalent) in either pyridine or DMF under an inert atmosphere in a dry round-bottom flask.
-
If using DMF, add triethylamine (1.1 equivalents).
-
Add the second acyl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Perform an aqueous workup as described in Protocol A.
-
Purify the crude product via column chromatography to isolate the di-acylated product.
Data Presentation
The following table summarizes the yields obtained for the acylation of imidazolidine-2-thione with various acyl chlorides, which can be considered representative for the acylation of this compound.[1][2]
| Entry | Acyl Chloride | Product Type | Solvent/Base | Yield (%) |
| 1 | Cyclopropanecarbonyl chloride | Mono-acylated | DMA | 65 |
| 2 | Cyclohexanecarbonyl chloride | Mono-acylated | DMA | 70 |
| 3 | Benzoyl chloride | Mono-acylated | DMA | 75 |
| 4 | 4-Fluorobenzoyl chloride | Mono-acylated | DMA | 80 |
| 5 | 4-Chlorobenzoyl chloride | Mono-acylated | DMA | 82 |
| 6 | 4-Bromobenzoyl chloride | Mono-acylated | DMA | 85 |
| 7 | 4-Nitrobenzoyl chloride | Mono-acylated | DMA | 78 |
| 8 | 4-Anisoyl chloride | Di-acylated | DMA | 12 |
| 9 | 2-Furoyl chloride | Di-acylated | DMA | 16 |
| 10 | 2-Thenoyl chloride | Di-acylated | DMA | 37 |
| 11 | Benzoyl chloride + Acetyl chloride | Di-acylated | DMF/TEA | 68 |
| 12 | Benzoyl chloride + 4-Fluorobenzoyl chloride | Di-acylated | Pyridine | 72 |
Visualizations
Reaction Scheme
The following diagram illustrates the general acylation reaction of this compound to form mono- and di-acylated products.
References
Application Notes and Protocols for Imidazolidine-2-thione Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazolidine-2-thione scaffold has emerged as a promising heterocyclic core for the development of novel anticancer agents. Derivatives of this structure, particularly those with substitutions at the 3-position and the presence of a 4-oxo group, have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis through modulation of key signaling pathways, highlighting their potential as lead molecules in cancer therapy. This document provides a summary of the current data and detailed protocols for the evaluation of these compounds.
While the parent compound, 1-Methylimidazolidine-2-thione (Methimazole), is primarily known for its antithyroid properties, research into its derivatives and related imidazolidine-2-thione analogs has uncovered potential applications in oncology.[1][2][3] However, it is noteworthy that some derivatives, such as certain mono- and di-acylated versions, have shown no cytotoxic activity, indicating that specific structural features are crucial for anticancer efficacy.[1][2]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the quantitative data from studies evaluating the anticancer effects of various imidazolidine-2-thione and imidazolidin-4-one derivatives on different cancer cell lines.
Table 1: Cytotoxicity of 3-Substituted-4-oxo-imidazolidin-2-(1H)-thione Derivatives [4]
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| 7 | HepG-2 | Liver Cancer | 12.14 |
| HCT-116 | Colon Cancer | 15.25 | |
| 9 | HepG-2 | Liver Cancer | 18.23 |
| HCT-116 | Colon Cancer | 10.51 | |
| Doxorubicin (Control) | HepG-2 | Liver Cancer | 4.5 |
| HCT-116 | Colon Cancer | 5.2 |
Table 2: Cytotoxicity of Imidazolin-2-thione Derivatives [5]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 3 | MCF-7 | Breast Cancer | 3.26 |
| 7 | MCF-7 | Breast Cancer | 4.31 |
Table 3: Cytotoxicity of 4-Imidazolidinone and 2-Thioxoimidazolidin-4-one Derivatives [6][7]
| Compound | Cell Line | Cancer Type | LD50/IC50 |
| 3e (imidazolidine-2,4-dione derivative) | MCF-7 | Breast Cancer | 20.4 µg/mL (LD50)[6] |
| 5 (4-oxo-imidazolidin-2-thione derivative) | MCF-7 | Breast Cancer | 9.45 µg/mL (IC50)[7] |
| 6 (4-oxo-imidazolidin-2-thione derivative) | MCF-7 | Breast Cancer | 11.1 µg/mL (IC50)[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on standard laboratory procedures for in vitro anticancer drug screening.[4]
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cells.
-
Cell Culture: Culture human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 31.25 to 1000 µg/mL) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Protocol 2: Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][8]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells after treatment.
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of this compound derivatives as potential anticancer agents.
Caption: General workflow for screening potential anticancer agents.
Signaling Pathways
Certain imidazolidine-2-thione and imidazolidin-4-one derivatives have been shown to induce apoptosis and cell cycle arrest by modulating specific signaling pathways.
VEGFR-2 Inhibition Pathway: Some imidazolin-2-thione derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5]
Caption: Inhibition of the VEGFR-2 signaling pathway.
ROS-Mediated Apoptosis: Other derivatives, particularly of the imidazolidin-4-one class, can induce apoptosis by increasing the production of Reactive Oxygen Species (ROS), which in turn activates stress-related pathways like the JNK pathway.[9]
Caption: ROS-dependent apoptosis induction pathway.
Nrf2 Inhibition: Some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives have shown inhibitory effects on Nrf2 (Nuclear factor erythroid 2-related factor 2), a transcription factor that plays a complex role in cancer by regulating cellular resistance to oxidative stress.[4][10] Inhibiting Nrf2 can sensitize cancer cells to therapeutic agents.
Caption: Putative mechanism of Nrf2 inhibition.
References
- 1. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. docsdrive.com [docsdrive.com]
- 8. mdpi.com [mdpi.com]
- 9. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 1-Methylimidazolidine-2-thione in Organometallic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazolidine-2-thione, also known as N-methyl-ethylenethiourea, is a versatile N-heterocyclic thione ligand that serves as a valuable precursor in the synthesis of a wide array of organometallic complexes. Its strong σ-donating properties, akin to those of N-heterocyclic carbenes (NHCs), allow it to form stable bonds with a variety of transition metals. The resulting metal complexes exhibit potential applications in catalysis, materials science, and medicinal chemistry, including as antimicrobial and anticancer agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of organometallic compounds.
Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₈N₂S |
| Molar Mass | 116.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 108-112 °C |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) |
General Considerations for Organometallic Synthesis
The synthesis of organometallic complexes using this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand usually coordinates to the metal center through the sulfur atom, acting as a monodentate ligand.[3] However, depending on the metal and reaction conditions, other coordination modes might be possible. Reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the metal center or degradation of the ligand.
Experimental Protocols
Protocol 1: Synthesis of a Cobalt(II) Complex
This protocol is adapted from the synthesis of cobalt(II) nitrate complexes with this compound.[3]
Materials:
-
This compound (MImT)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Absolute ethanol
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (4.0 mmol) in absolute ethanol (20 mL).
-
In a separate flask, dissolve cobalt(II) nitrate hexahydrate (1.0 mmol) in absolute ethanol (10 mL).
-
Slowly add the cobalt(II) nitrate solution to the stirred solution of this compound at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature. A precipitate may form during this time.
-
If a precipitate has formed, collect the solid by filtration. If not, reduce the volume of the solvent under vacuum to induce precipitation.
-
Wash the collected solid with a small amount of cold absolute ethanol and then with diethyl ether.
-
Dry the product under vacuum.
Characterization: The resulting complex, likely --INVALID-LINK--₂, can be characterized by elemental analysis, infrared spectroscopy (IR), and magnetic susceptibility measurements.[3]
Expected Observations:
-
A color change is expected upon mixing the reactants.
-
Formation of a crystalline solid.
Protocol 2: General Procedure for the Synthesis of Palladium(II) Complexes (Adapted from NHC Chemistry)
Step 1: Synthesis of the Silver(I)-Thione Complex
-
In a flask protected from light, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).
-
Add silver(I) oxide (Ag₂O) (0.5 mmol) to the solution.
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove any unreacted silver oxide and other solids.
-
Remove the solvent from the filtrate under reduced pressure to yield the silver(I)-thione complex.
Step 2: Transmetalation to Palladium(II)
-
Dissolve the silver(I)-thione complex (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile (15 mL).
-
Add a palladium(II) precursor, such as [PdCl₂(CH₃CN)₂] (0.5 mmol), to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. A precipitate of AgCl should form.
-
Filter the mixture to remove the silver chloride precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical stoichiometries and characterization data for metal complexes of this compound (MImT) and related ligands.
| Complex | Stoichiometry (Metal:Ligand) | Metal Center | Coordination Geometry (Predicted) | Key Spectroscopic Data | Reference |
| --INVALID-LINK--₂ | 1:4 | Co(II) | Tetrahedral | IR: ν(C=S) shift upon coordination | [3] |
| [Co(MImT)₂Cl₂] | 1:2 | Co(II) | Tetrahedral | Magnetic moment consistent with high-spin Co(II) | [3] |
| [Zn(MImT)₂Cl₂] | 1:2 | Zn(II) | Tetrahedral | [3] | |
| [Ni(MImT)₄]Cl₂ | 1:4 | Ni(II) | Tetragonal | [3] |
Potential Applications in Catalysis
While the catalytic applications of this compound complexes are not as extensively documented as their N-heterocyclic carbene (NHC) analogues, their structural similarities suggest potential in various catalytic transformations. The thione ligand can act as an ancillary or "spectator" ligand, stabilizing the metal center and modulating its reactivity.
Potential catalytic applications include:
-
Cross-Coupling Reactions: Palladium complexes bearing N-heterocyclic thione ligands could potentially catalyze Heck, Suzuki, and Sonogashira coupling reactions.[4]
-
Oxidation Reactions: Water-soluble palladium(II) complexes with related NHC ligands have been used for the aerobic oxidation of alcohols.[5] Similar reactivity could be explored for thione-ligated complexes.
-
Gold-Catalyzed Reactions: Gold(I) complexes with NHC ligands are active in hydroamination and hydration of alkynes.[6] The corresponding thione complexes are also promising candidates for such transformations.[7]
-
Nickel-Catalyzed Reactions: Nickel complexes are known to catalyze a variety of reactions, including CO₂ fixation.[8][9] The electronic properties of the this compound ligand could be beneficial in such catalytic cycles.
Visualizing Reaction Pathways and Workflows
Synthesis of a Metal-Thione Complex
Caption: General workflow for the synthesis of a metal complex with this compound.
Proposed Catalytic Cycle for a Cross-Coupling Reaction
Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound is a readily accessible and versatile ligand for the synthesis of a variety of organometallic complexes. While detailed protocols for its application are still emerging, the established chemistry of related N-heterocyclic carbenes provides a strong foundation for exploring the catalytic potential of these thione-based systems. The protocols and data presented here offer a starting point for researchers interested in leveraging this promising ligand in their synthetic endeavors. Further research into the catalytic activities of these complexes is warranted and expected to unveil novel and efficient catalytic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 5. Synthesis of water-soluble palladium(ii) complexes with N-heterocyclic carbene chelate ligands and their use in the aerobic oxidation of 1-phenylethanol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nickel(ii)-mediated in situ complex formation with unexpected ligand transformations: crystal structures, DFT calculations, and catalytic activity in CO2 fixation reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
Derivatization of 1-Methylimidazolidine-2-thione for analytical purposes
Anwendungs- und Protokollhinweise: Derivatisierung von 1-Methylimidazolidin-2-thion für analytische Zwecke
Anwendungsgebiet: Diese Unterlagen beschreiben ein detailliertes Protokoll für die quantitative Analyse von 1-Methylimidazolidin-2-thion in biologischen Matrices mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Methode beinhaltet einen Derivatisierungsschritt zur Verbesserung der Flüchtigkeit und der chromatographischen Eigenschaften des Analyten.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
1-Methylimidazolidin-2-thion, auch bekannt als Methimazol, ist eine Thionamid-Verbindung, die aufgrund ihrer pharmakologischen Eigenschaften von großem Interesse ist. Eine genaue und empfindliche Quantifizierung dieser Verbindung in biologischen Proben wie Plasma oder Urin ist für pharmakokinetische Studien, die Überwachung von Medikamentenspiegeln und toxikologische Bewertungen unerlässlich. Die direkte Analyse von 1-Methylimidazolidin-2-thion mittels GC-MS ist aufgrund seiner Polarität und geringen Flüchtigkeit eine Herausforderung. Die chemische Derivatisierung ist ein entscheidender Schritt, um diese Einschränkungen zu überwinden, indem der polare Thiol-Anteil in ein weniger polares, flüchtigeres und thermisch stabileres Derivat umgewandelt wird.
Dieses Protokoll beschreibt die Derivatisierung von 1-Methylimidazolidin-2-thion unter Verwendung von Pentafluorbenzylbromid (PFBBr), gefolgt von der quantitativen Analyse mittels GC-MS. Die Verwendung eines stabil-isotopenmarkierten internen Standards, wie z.B. 1-(Trideuteriomethyl)imidazolidin-2-thion (Methimazol-d3), wird zur Gewährleistung hoher Genauigkeit und Präzision dringend empfohlen.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die erwarteten Leistungsdaten der Methode für die GC-MS-Analyse von 1-Methylimidazolidin-2-thion nach der PFBBr-Derivatisierung zusammen. Diese Daten basieren auf validierten Methoden für strukturell sehr ähnliche Verbindungen und dienen als Richtwerte für die Methodenvalidierung.
| Parameter | Erwarteter Wert | Anmerkungen |
| Quantifizierungsgrenze (LOQ) | 1 - 5 ng/mL | Abhängig von der Matrix und der Empfindlichkeit des Instruments. |
| Nachweisgrenze (LOD) | 0.3 - 1.5 ng/mL | Typischerweise 1/3 des LOQ. |
| Linearer Bereich | 1 - 1000 ng/mL | Erfordert eine Kalibrierungskurve mit mindestens 6 Punkten. |
| Korrelationskoeffizient (r²) | > 0.995 | Zeigt eine ausgezeichnete Linearität der Kalibrierung an. |
| Wiederfindung (%) | 85 - 115 % | Bestimmt durch Aufstockung von Proben vor der Extraktion. |
| Präzision (RSD %) | < 15 % | Intra- und Inter-Assay-Präzision. |
| Selektivität | Hoch | Keine signifikanten Interferenzen an der Retentionszeit des Analyten. |
Experimentelle Protokolle
Benötigte Materialien und Reagenzien
-
1-Methylimidazolidin-2-thion (Reinheit ≥98%)
-
1-(Trideuteriomethyl)imidazolidin-2-thion (Methimazol-d3, isotopische Reinheit ≥98%) als interner Standard (IS)
-
Pentafluorbenzylbromid (PFBBr) Lösung (10% in Aceton, w/v)
-
Kaliumcarbonat (K₂CO₃)
-
Ethylacetat (HPLC-Qualität)
-
Hexan (HPLC-Qualität)
-
Methanol (HPLC-Qualität)
-
Deionisiertes Wasser
-
Biologische Matrix (z.B. Plasma, Urin)
-
Glaswaren: Schraubdeckelfläschchen (2 mL und 4 mL), Messkolben, Pipetten
-
Vortexmischer
-
Zentrifuge
-
Heizblock oder Wasserbad
-
Stickstoff-Evaporator
Vorbereitung der Standardlösungen
-
Stammlösung 1-Methylimidazolidin-2-thion (1 mg/mL): 10 mg 1-Methylimidazolidin-2-thion genau einwiegen und in 10 mL Methanol lösen.
-
Stammlösung Interner Standard (1 mg/mL): 10 mg 1-(Trideuteriomethyl)imidazolidin-2-thion genau einwiegen und in 10 mL Methanol lösen.
-
Arbeitsstandardlösungen: Eine Reihe von Arbeitsstandardlösungen durch serielle Verdünnung der Stammlösung von 1-Methylimidazolidin-2-thion mit Methanol herstellen, um Konzentrationen im Bereich von 1 ng/mL bis 1000 ng/mL zu erhalten.
-
Arbeitslösung Interner Standard (100 ng/mL): Die Stammlösung des internen Standards mit Methanol auf eine Endkonzentration von 100 ng/mL verdünnen.
Probenvorbereitung und Derivatisierung
-
Probenahme: 500 µL der biologischen Matrix (Plasma, Urin, etc.) in ein 4-mL-Schraubdeckelfläschchen geben.
-
Zugabe des internen Standards: 50 µL der 100 ng/mL Arbeitslösung des internen Standards zu jeder Probe, jedem Kalibrator und jeder Qualitätskontrollprobe (QC) hinzufügen.
-
Proteinfällung (für Plasmaproben): 1 mL kaltes Acetonitril zur Plasmaprobe geben, 1 Minute vortexen und bei 10.000 rpm für 10 Minuten zentrifugieren, um Proteine auszufällen. Den Überstand in ein sauberes Röhrchen überführen.
-
pH-Einstellung: 100 µL einer 1 M Kaliumcarbonatlösung zur Probe geben, um den pH-Wert auf ca. 9-10 zu erhöhen.
-
Derivatisierungsreaktion: 100 µL der 10%igen PFBBr-Lösung in jedes Röhrchen geben. Die Fläschchen fest verschließen und 30 Sekunden vortexen.
-
Inkubation: Die Reaktionsmischung bei 60°C für 60 Minuten in einem Heizblock oder Wasserbad inkubieren.
-
Extraktion: Nach dem Abkühlen auf Raumtemperatur 1 mL Hexan zur Reaktionsmischung geben. 2 Minuten kräftig vortexen, um das derivatisierte 1-Methylimidazolidin-2-thion zu extrahieren.
-
Phasentrennung: Bei 3.000 rpm für 5 Minuten zentrifugieren, um die organische und die wässrige Phase zu trennen.
-
Probensammlung: Die obere organische Schicht (Hexan) vorsichtig in ein sauberes 2-mL-Fläschchen überführen.
-
Verdampfen: Den Hexanextrakt unter einem leichten Stickstoffstrom bei Raumtemperatur zur Trockne eindampfen.
-
Rekonstitution: Den getrockneten Rückstand in 100 µL Ethylacetat für die GC-MS-Analyse rekonstituieren.
GC-MS Analyse
-
Gaschromatograph: Agilent 7890B GC oder Äquivalent
-
Massenspektrometer: Agilent 5977A MSD oder Äquivalent
-
Säule: HP-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalente 5% Phenyl-methylpolysiloxan-Säule
-
Injektor-Temperatur: 250°C
-
Injektionsvolumen: 1 µL (splitless)
-
Trägergas: Helium bei einer konstanten Flussrate von 1.0 mL/min
-
Ofentemperaturprogramm:
-
Anfangstemperatur: 80°C, Haltezeit 1 Minute
-
Rampe 1: 20°C/min bis 280°C
-
Haltezeit: 5 Minuten bei 280°C
-
-
Transferlinien-Temperatur: 280°C
-
Ionenquellentemperatur: 230°C
-
Quadrupoltemperatur: 150°C
-
Ionisationsmodus: Elektronenionisation (EI) bei 70 eV
-
Akquisitionsmodus: Selected Ion Monitoring (SIM)
-
Quantifizierungsionen (1-Methylimidazolidin-2-thion-PFB): m/z-Werte basierend auf der Masse des Derivats bestimmen (z.B. Molekülion und charakteristische Fragmente).
-
Quantifizierungsionen (Interner Standard-PFB): m/z-Werte basierend auf der Masse des derivatisierten internen Standards bestimmen.
-
Visualisierungen
Derivatisierungsreaktion
Abbildung 1: Chemische Reaktion der Derivatisierung.
Experimenteller Arbeitsablauf
Abbildung 2: Analytischer Arbeitsablauf.
Application Notes and Protocols: The Role of 1-Methylimidazolidine-2-thione in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazolidine-2-thione, a cyclic thiourea derivative, is a versatile scaffold in medicinal chemistry. Its unique structural features allow for a variety of chemical modifications, making it a valuable starting point for the synthesis of diverse pharmaceutical intermediates. The imidazolidine-2-thione core is found in compounds exhibiting a wide range of biological activities, including antiviral, antimicrobial, and receptor antagonist properties.[1][2] These application notes provide detailed protocols for the synthesis and derivatization of this compound and highlight its potential in the development of novel therapeutic agents.
While direct synthesis of currently marketed drugs from this compound is not widely documented, its structural motif is of significant interest. The acylation of the parent compound, imidazolidine-2-thione, has been shown to produce a library of derivatives with potential pharmacological applications, such as adenosine-A2B receptor antagonists for cardiovascular and pulmonary disorders, and GPR6 inverse agonists for neuropsychiatric conditions.[1] The protocols detailed below are foundational for exploring the chemical space around this promising scaffold.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be achieved through the cyclization of N-methylethylenediamine with a suitable thiocarbonyl source, such as carbon disulfide or thiophosgene.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from N-methylethylenediamine and carbon disulfide.
Materials:
-
N-Methylethylenediamine
-
Carbon Disulfide (CS₂)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-methylethylenediamine (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and slowly add a solution of potassium hydroxide (1.0 eq) in ethanol.
-
To this cooled and stirred solution, add carbon disulfide (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling, neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
The solvent is then removed under reduced pressure using a rotary evaporator.
-
The residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Derivatization of the Scaffold: Acylation Reactions
Acylation of the imidazolidine-2-thione scaffold is a key transformation for generating a library of derivatives with diverse biological activities. The following protocols are adapted from the successful acylation of the parent compound, imidazolidine-2-thione, and are expected to be applicable to this compound.[3]
Caption: Acylation of this compound.
Experimental Protocol 1: Synthesis of Mono-Acylated Derivatives
This protocol is suitable for the synthesis of mono-acylated products using (cyclo)alkyl carbonyl chlorides or benzoyl chlorides with electron-withdrawing groups.[3]
Materials:
-
This compound
-
Appropriate Acyl Chloride (e.g., isobutyryl chloride, cyclopropanecarbonyl chloride, 4-chlorobenzoyl chloride)
-
N,N-Dimethylacetamide (DMA)
-
Round-bottom flask
-
Stirring plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylacetamide (DMA).
-
To the stirred solution, add the acyl chloride (1.0 eq) dropwise at room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is poured into ice-water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Experimental Protocol 2: Synthesis of Asymmetric Di-Acylated Derivatives
This protocol allows for the synthesis of asymmetric di-acylated compounds starting from a mono-acylated derivative.[3]
Materials:
-
Mono-acylated this compound
-
A different Acyl Chloride
-
Pyridine or N,N-Dimethylformamide (DMF) with Triethylamine (TEA)
-
Round-bottom flask
-
Stirring plate
-
Heating mantle
Procedure for (Hetero)aroyl Chlorides:
-
Dissolve the mono-acylated this compound (1.0 eq) in pyridine.
-
Add the second acyl chloride (1.1 eq) and heat the mixture to 90 °C for 2 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify by recrystallization.
Procedure for Aliphatic Acyl Chlorides:
-
Dissolve the mono-acylated this compound (1.0 eq) in DMF.
-
Add triethylamine (TEA) (1.2 eq) followed by the aliphatic acyl chloride (1.1 eq).
-
Stir the reaction at room temperature for 45 minutes.
-
Work-up the reaction by pouring into ice-water and collecting the precipitate.
-
Purify as needed.
Quantitative Data
The following tables summarize the yields for the synthesis of mono- and di-acylated derivatives of the parent imidazolidine-2-thione, which can be used as a reference for the expected outcomes with this compound.[3]
Table 1: Synthesis of Mono-Acylated Imidazolidine-2-thione Derivatives [3]
| Acyl Chloride | Product Yield (%) |
| Isobutyryl chloride | 65 |
| Cyclopropanecarbonyl chloride | 58 |
| Benzoyl chloride | 72 |
| 4-Chlorobenzoyl chloride | 75 |
| 4-Nitrobenzoyl chloride | 80 |
Table 2: Synthesis of Asymmetric Di-Acylated Imidazolidine-2-thione Derivatives from Benzoyl Imidazolidin-2-thione [3]
| Second Acyl Chloride | Reaction Conditions | Product Yield (%) |
| Isobutyryl chloride | DMF/TEA, rt, 45 min | 24 |
| Cyclopropanecarbonyl chloride | DMF/TEA, rt, 45 min | 18 |
| 2-Chlorobenzoyl chloride | Pyridine, 90 °C, 2 h | 17 |
| 2-Furoyl chloride | Pyridine, 90 °C, 2 h | 41 |
| 2-Thenoyl chloride | Pyridine, 90 °C, 2 h | 35 |
Potential Signaling Pathways and Therapeutic Applications
The imidazolidine-2-thione scaffold is a key component in molecules that interact with various biological targets, suggesting its potential for developing drugs for a range of diseases.
Caption: Potential therapeutic applications of this compound derivatives.
-
Antiviral Activity: The broader class of imidazolidinone and related heterocyclic compounds has been investigated for antiviral properties, particularly against human enteroviruses and HIV.[2][4] The mechanism often involves targeting viral proteins essential for replication.
-
Receptor Modulation: Derivatives of imidazolidine-2-thione have been identified as antagonists for the adenosine-A2B receptor and inverse agonists for the GPR6 orphan receptor.[1] This suggests potential applications in treating cardiovascular diseases, pulmonary disorders, and neuropsychiatric conditions.
-
Antimicrobial Properties: Metal complexes of imidazolidine-2-thione derivatives have demonstrated antimicrobial and antifungal activities.[2]
Conclusion
This compound serves as a valuable and versatile scaffold for the synthesis of a wide array of pharmaceutical intermediates. The protocols provided herein for its synthesis and derivatization, particularly through acylation, offer a robust starting point for researchers in drug discovery and development. The diverse biological activities associated with this heterocyclic core underscore its potential for the generation of novel therapeutic agents targeting a variety of diseases. Further exploration of the chemical space around this compound is warranted to fully realize its therapeutic potential.
References
- 1. Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thione Compounds in the Development of Pesticides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of thione compounds in the development of modern pesticides. Thione compounds, characterized by a carbon-sulfur double bond (C=S), are a cornerstone in the synthesis of a diverse range of agrochemicals, exhibiting potent insecticidal and fungicidal properties. This resource outlines the major classes of thione-based pesticides, their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their synthesis and biological evaluation.
Major Classes and Mechanisms of Action
Thione chemistry has given rise to several critical classes of pesticides, most notably the dithiocarbamate fungicides and the neonicotinoid insecticides.
1.1. Dithiocarbamate Fungicides
Dithiocarbamates are organosulfur compounds that have been in agricultural use for decades due to their broad-spectrum fungicidal activity. They are valued for their multi-site mode of action, which reduces the likelihood of resistance development in fungal pathogens.
Mechanism of Action: The primary mechanism of dithiocarbamates involves the inhibition of various enzymes within fungal cells. Their fungicidal activity is attributed to their ability to chelate essential metal ions, such as copper and zinc, which are cofactors for numerous enzymes.[1][2] Furthermore, dithiocarbamates can be metabolized into isothiocyanates, which react with and inactivate vital sulfhydryl (-SH) groups in amino acids, peptides, and enzymes, disrupting cellular respiration and other critical metabolic processes.[1][3]
1.2. Thione-Containing Neonicotinoid Insecticides
Neonicotinoids are a class of systemic insecticides that are highly effective against a wide range of sucking and chewing insects.[4] Some prominent members of this class, such as thiamethoxam, incorporate a thione or a related sulfur-containing moiety in their chemical structure.
Mechanism of Action: Neonicotinoids act as agonists of the insect nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[5][6][7] They bind to these receptors, mimicking the action of the neurotransmitter acetylcholine (ACh).[8] However, unlike ACh, neonicotinoids are not readily broken down by the enzyme acetylcholinesterase. This leads to continuous stimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[5][9] The selectivity of neonicotinoids for insects over vertebrates is due to their higher affinity for insect nAChRs.[6]
Quantitative Efficacy Data
The following tables summarize the efficacy of representative thione-containing pesticides against various target organisms. This data is crucial for evaluating their potential as effective crop protection agents.
Table 1: Fungicidal Activity of Dithiocarbamate Fungicides
| Compound | Target Fungus | Efficacy Data | Reference |
| Mancozeb | Alternaria solani | LC50: 22.87 mg/L (24h) | [10] |
| Mancozeb | Oreochromis mossambicus (non-target) | LC50: 11.68 mg/L (96h) | [10] |
| Thiram | Various Fungi | LOD: 0.01 mg/kg in vegetables | [11] |
| Ziram | Various Fungi | LOD: 0.01 mg/kg in vegetables | [11] |
| Propineb | Various Fungi | LOQ: 0.14-0.52 µg/kg in beverages | [12] |
Table 2: Insecticidal Activity of Thiamethoxam (a Neonicotinoid)
| Target Organism | Efficacy Data | Exposure Time | Reference |
| Daphnia magna | EC50: >100 mg/L | 48h | [13] |
| Oncorhynchus mykiss (Rainbow Trout) | LC50: >100 mg/L | 96h | [13] |
| Chironomus riparius (Midge) | EC50: 0.035 mg/L | 48h | [13] |
| Cloeon sp. (Mayfly) | EC50: 0.014 mg/L | 48h | [13] |
| Friesiomelitta varia (Stingless Bee) | LC50: 680 ng/mL | - | [14] |
| Apis mellifera (Honey Bee) | LC50: 227 ng/mL | - | [14] |
| Gobiocypris rarus (Rare Minnow) | LC50: 351.9 µg/L | 96h | [15] |
| Hydropsyche sp. (Caddisfly) | LC50: 32 ng/L | 48h | [15] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a class of thione compounds and for conducting insecticidal and fungicidal bioassays.
3.1. Protocol for the Synthesis of 3,5-Disubstituted Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) Derivatives
This protocol describes a one-pot synthesis method for THTT derivatives, which have shown promising biological activities.
Materials:
-
Primary amine (e.g., alkylamine or arylamine)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Formaldehyde (37% solution)
-
Glycine or another primary amine
-
Ethanol
-
Water
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dithiocarbamate Salt Formation: In a round-bottom flask, dissolve the primary amine (1 equivalent) in a mixture of ethanol and water. Cool the solution in an ice bath.
-
Slowly add potassium hydroxide (1 equivalent) to the solution while stirring.
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Add carbon disulfide (1.1 equivalents) dropwise to the cooled solution. Continue stirring in the ice bath for 2-3 hours. The formation of the potassium dithiocarbamate salt may be observed as a precipitate.
-
Intermediate Formation: To the reaction mixture, add formaldehyde (2.2 equivalents) dropwise while maintaining the temperature below 10°C. Stir for an additional 1-2 hours.
-
Final Product Synthesis: Add a solution of glycine or another primary amine (1 equivalent) in water to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
The resulting precipitate is the THTT derivative. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified THTT derivative.[16][17]
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
3.2. Protocol for Insecticide Bioassay (Larval Susceptibility Test)
This protocol outlines a standard method for determining the susceptibility of insect larvae to a test compound.[18]
Materials:
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Test thione compound
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Acetone (or other suitable solvent)
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Deionized water
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Disposable bioassay cups or vials
-
Micropipettes
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Insect larvae (e.g., mosquito larvae) of a uniform age and developmental stage
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Larval rearing medium and food
-
Incubator or environmental chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in acetone at a high concentration (e.g., 1000 ppm).
-
Preparation of Serial Dilutions: Perform serial dilutions of the stock solution with deionized water to obtain a range of test concentrations. Also, prepare a control solution containing the same concentration of acetone as the highest test concentration but without the test compound.
-
Exposure: Add a defined volume (e.g., 199 mL) of deionized water to each bioassay cup.
-
Add 1 mL of the appropriate insecticide dilution or control solution to each cup to achieve the final test concentration. Gently stir to ensure even distribution.
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Introduce a known number of larvae (e.g., 20-25) into each cup.
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Incubation: Place the bioassay cups in an incubator or environmental chamber under controlled conditions of temperature, humidity, and light.
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Mortality Assessment: Record larval mortality at specified time points (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Data Analysis: Calculate the percentage mortality for each concentration and the control. Correct for control mortality using Abbott's formula if necessary. Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis or other suitable statistical methods.
3.3. Protocol for Fungicide Bioassay (Mycelial Growth Inhibition Assay)
This protocol describes a method to evaluate the in vitro efficacy of a thione compound against a fungal pathogen.[19][20]
Materials:
-
Test thione compound
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Petri dishes
-
Actively growing culture of the target fungus
-
Cork borer or sterile scalpel
-
Incubator
Procedure:
-
Preparation of Test Plates: Prepare a stock solution of the test compound in DMSO.
-
Autoclave the PDA medium and cool it to approximately 45-50°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare control plates containing the same concentration of DMSO without the test compound.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer or scalpel, cut a mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing fungal culture.
-
Place the mycelial disc, mycelial side down, in the center of each test and control plate.
-
Incubation: Seal the Petri dishes with parafilm and incubate them at an appropriate temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plates reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates, and dt is the average diameter of the fungal colony in the treated plates.
-
Determine the EC50 (effective concentration to inhibit 50% of mycelial growth) by plotting the MGI against the logarithm of the concentration and performing regression analysis.
Visualizations
4.1. Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanisms of action of thione-containing pesticides.
Caption: Mechanism of action of dithiocarbamate fungicides.
Caption: Mechanism of action of neonicotinoid insecticides.
4.2. Experimental and Developmental Workflows
The following diagrams illustrate typical workflows in the development and testing of thione-based pesticides.
Caption: Workflow for pesticide discovery and development.[21][22][23]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eagri.org [eagri.org]
- 4. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. cdc.gov [cdc.gov]
- 7. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdbonline.org [sdbonline.org]
- 9. boerenlandvogels.nl [boerenlandvogels.nl]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 16. iosrjournals.org [iosrjournals.org]
- 17. New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. innovationtoimpact.org [innovationtoimpact.org]
- 19. benchchem.com [benchchem.com]
- 20. Antifungal bioassay [bio-protocol.org]
- 21. Pesticide's Journey From Lab to Field | CropLife America [croplifeamerica.org]
- 22. webdoc.agsci.colostate.edu [webdoc.agsci.colostate.edu]
- 23. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
Improving the yield and purity of 1-Methylimidazolidine-2-thione synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Methylimidazolidine-2-thione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and effective starting material is N-methylethylenediamine, which reacts with a source of thiocarbonyl, such as carbon disulfide, to form the cyclized product.
Q2: What are the key reaction parameters to control for a high-yield synthesis?
The key parameters to optimize are the choice of base, the solvent, the reaction temperature, and the quality of the starting materials. The order of addition of reagents can also influence the outcome of the reaction.
Q3: What are some common side reactions to be aware of?
Side reactions can include the formation of polymeric byproducts, especially if the reaction temperature is too high. If reactive impurities are present in the starting materials or solvent, these can lead to the formation of undesired N-acylated or other substituted side products.
Q4: How can the purity of this compound be improved?
Purification can be effectively achieved through recrystallization, typically from a hot solvent such as water or an alcohol/water mixture. For more persistent impurities, column chromatography may be necessary. Washing the crude product with a dilute acid or base solution can help remove unreacted starting materials.
Q5: Can sonication improve the reaction yield and rate?
Yes, for the synthesis of the parent compound, imidazolidine-2-thione, the use of ultrasound (sonication) has been shown to dramatically increase the yield and reduce the reaction time compared to conventional heating methods.[1][2] This technique could potentially be applied to the synthesis of its N-methylated analog.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Poor quality or degradation of starting materials. | Ensure the purity of N-methylethylenediamine and the thiocarbonyl source. Use freshly distilled starting materials if necessary. | |
| Incorrect stoichiometry of reactants. | Carefully check the molar ratios of the reactants. A slight excess of the thiocarbonyl source may be beneficial in some cases. | |
| Inappropriate choice of base or solvent. | The choice of base is critical. A moderately strong base like potassium hydroxide is often effective. The solvent should be able to dissolve the reactants and be stable under the reaction conditions. | |
| Presence of Significant Impurities | Formation of side products due to high reaction temperature. | Run the reaction at a lower temperature to minimize the formation of byproducts. |
| Unreacted starting materials remaining in the product. | During the workup, wash the crude product with a dilute acid to remove any unreacted N-methylethylenediamine. | |
| Contamination from the solvent or glassware. | Ensure that all glassware is clean and dry and that the solvent is of high purity. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize easily. | Try different solvent systems for recrystallization. If the product remains oily, consider purification by column chromatography. |
| Co-precipitation of impurities with the product. | Redissolve the product in a minimal amount of hot solvent and allow it to cool slowly to promote the formation of pure crystals. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound from N-Methylethylenediamine and Carbon Disulfide
This protocol is adapted from the synthesis of a structurally similar compound, 1-(2-Hydroxyethyl)imidazolidine-2-thione.[3]
Materials:
-
N-Methylethylenediamine
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) for neutralization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (1.1 equivalents) in a mixture of ethanol and water.
-
Cool the solution in an ice bath and slowly add N-methylethylenediamine (1.0 equivalent) with stirring.
-
Continue to stir the mixture in the ice bath and add carbon disulfide (1.1 equivalents) dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Collect the precipitated crude product by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from hot water or an ethanol/water mixture to obtain pure this compound.
Data Presentation
Table 1: Comparison of Conventional and Sonochemical Synthesis of Imidazolidine-2-thione [1][2]
| Method | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Conventional (Reflux) | 50 | 1 | 27 |
| Sonochemical (Ultrasound) | 50 | 1 | >93 |
This data is for the parent compound, imidazolidine-2-thione, and suggests that sonication could be a highly effective method for improving the yield of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.
References
Troubleshooting common issues in the acylation of imidazolidine-2-thiones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of imidazolidine-2-thiones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the acylation of imidazolidine-2-thiones, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Q: My acylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?
A: Low yields in the acylation of imidazolidine-2-thiones can arise from several factors, ranging from reagent quality to reaction conditions. Here are some common causes and troubleshooting steps:
-
Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the reaction setup (glassware, solvents, or starting materials) will consume the acylating agent and reduce the yield.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Inadequate Reagent Purity: Impurities in the imidazolidine-2-thione or the acyl chloride can lead to side reactions and lower the yield of the desired product.
-
Solution: Use high-purity starting materials. If necessary, recrystallize the imidazolidine-2-thione and distill the acyl chloride before use.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and yield.
-
Solution: While some acylations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can promote decomposition or side reactions. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Incorrect Solvent: The choice of solvent is crucial for reactant solubility and reaction outcome.
-
Solution: Aprotic solvents like N,N-dimethylacetamide (DMA) have been shown to be effective for mono-acylation. For di-acylation, pyridine can be a suitable solvent. Ensure the chosen solvent dissolves both the imidazolidine-2-thione and the acyl chloride.
-
Issue 2: Formation of Di-acylated Byproduct When Mono-acylation is Desired
Q: I am trying to synthesize a mono-acylated imidazolidine-2-thione, but I am observing a significant amount of the di-acylated product. How can I improve the selectivity for mono-acylation?
A: The synthesis of mono-acylated thiourea derivatives can be challenging as the formation of di-acylated compounds is often favored.[1] Here are key factors and strategies to enhance mono-acylation selectivity:
-
Nature of the Acyl Chloride: The electronic and steric properties of the acyl chloride play a crucial role.
-
(Cyclo)alkyl carbonyl chlorides and benzoyl chlorides with electron-withdrawing groups (e.g., halo or nitro groups) tend to favor the formation of mono-acylated derivatives.[1]
-
Acyl chlorides with electron-donating groups (e.g., 4-anisoyl chloride) or certain heteroaromatic acyl chlorides (e.g., 2-furoyl chloride, 2-thenoyl chloride) are more prone to yielding di-acylated products.[1]
-
-
Solvent Choice: The solvent can influence the reactivity of the acylating species.
-
N,N-dimethylacetamide (DMA) has been successfully used to promote the formation of mono-acylated derivatives.[1] The reaction in DMA can proceed through the formation of a weak Vilsmeier-type reagent, which influences the reaction pathway.
-
-
Stoichiometry: While it may seem intuitive to use a 1:1 molar ratio of imidazolidine-2-thione to acyl chloride, the mono-acylated product can sometimes be more reactive than the starting material.
-
Solution: Carefully control the addition of the acyl chloride. Adding the acyl chloride dropwise to the solution of imidazolidine-2-thione at a low temperature can help to minimize di-acylation. Using a slight excess of the imidazolidine-2-thione might also be beneficial.
-
Issue 3: Difficulty in Achieving Di-acylation
Q: I am attempting to synthesize a di-acylated imidazolidine-2-thione, but the reaction is sluggish or incomplete. How can I drive the reaction to completion?
A: While di-acylation is often favored, certain conditions can be optimized to ensure complete reaction:
-
Solvent and Base: The choice of solvent and the presence of a base are critical.
-
Pyridine can serve as both a solvent and a base, facilitating the second acylation step, particularly for the synthesis of asymmetric di-acylthioureas from a mono-acylated precursor.[1]
-
For less reactive acyl chlorides, using a stronger, non-nucleophilic base like triethylamine (TEA) in a solvent like N,N-dimethylformamide (DMF) can be effective.[1]
-
-
Reaction Temperature: Heating the reaction mixture is often necessary to promote the second acylation. Monitor the reaction by TLC to determine the optimal temperature and reaction time.
-
Excess Acylating Agent: Using a molar excess of the acylating agent (e.g., 2.2 equivalents or more) can help to drive the reaction towards the di-acylated product.
Issue 4: Product Purification and Stability
Q: I am having trouble purifying my acylated imidazolidine-2-thione, and I am concerned about its stability.
A: Purification and stability are important practical considerations:
-
Purification:
-
Crystallization: Many acylated imidazolidine-2-thiones are crystalline solids and can be effectively purified by recrystallization from a suitable solvent or solvent mixture.[1]
-
Column Chromatography: For non-crystalline products or for separating mixtures of mono- and di-acylated compounds, silica gel column chromatography is a standard purification technique.
-
-
Stability: Acylthioureas are generally stable compounds. However, the acyl group can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Recommendation: Store the purified products in a cool, dry place. For long-term storage, keeping them under an inert atmosphere is advisable. Avoid exposure to strong acids or bases during workup and storage.
-
Data Presentation
Table 1: Influence of Acyl Chloride on the Outcome of Acylation of Imidazolidine-2-thione in DMA
| Acyl Chloride | Product Type | Yield (%) |
| Cyclohexanecarbonyl chloride | Mono-acylated | 65 |
| Cyclopentylcarbonyl chloride | Mono-acylated | 72 |
| Benzoyl chloride | Mono-acylated | 85 |
| 4-Chlorobenzoyl chloride | Mono-acylated | 88 |
| 4-Nitrobenzoyl chloride | Mono-acylated | 75 |
| 4-Anisoyl chloride | Di-acylated | 12 |
| 2-Furoyl chloride | Di-acylated | 16 |
| 2-Thenoyl chloride | Di-acylated | 37 |
Data extracted from a study on the acylation of imidazolidine-2-thione.[1]
Table 2: Reaction Conditions for the Synthesis of Asymmetric Di-acylated Imidazolidine-2-thiones
| Mono-acylated Precursor | Acylating Agent | Solvent | Base | Yield (%) |
| Benzoyl derivative | 4-Chlorobenzoyl chloride | Pyridine | - | 75 |
| Benzoyl derivative | 2-Furoyl chloride | Pyridine | - | 68 |
| Benzoyl derivative | Cyclohexanecarbonyl chloride | DMF | TEA | 62 |
| Benzoyl derivative | Cyclopentylcarbonyl chloride | DMF | TEA | 55 |
Data is illustrative of synthetic strategies for asymmetric di-acylated compounds.[1]
Experimental Protocols
Protocol 1: General Procedure for Mono-acylation of Imidazolidine-2-thione in DMA
-
To a solution of imidazolidine-2-thione (1.0 eq.) in anhydrous N,N-dimethylacetamide (DMA), add the corresponding acyl chloride (1.0 eq.) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
If a precipitate forms, collect the solid by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or silica gel column chromatography.
Protocol 2: General Procedure for the Synthesis of Symmetric Di-acylated Imidazolidine-2-thiones
-
To a solution of imidazolidine-2-thione (1.0 eq.) in a suitable anhydrous solvent (e.g., pyridine or DMF), add the acyl chloride (2.2 eq.) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat as necessary, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding water or an aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by recrystallization or column chromatography.
Protocol 3: General Procedure for the Synthesis of Asymmetric Di-acylated Imidazolidine-2-thiones
-
Dissolve the mono-acylated imidazolidine-2-thione (1.0 eq.) in an anhydrous solvent (e.g., pyridine or DMF).
-
If using DMF, add a base such as triethylamine (TEA) (1.2 eq.).
-
Cool the solution to 0 °C and add the second acyl chloride (1.1 eq.) dropwise under an inert atmosphere.
-
Stir the reaction at room temperature or heat as required, tracking its progress by TLC.
-
Perform an aqueous workup as described in Protocol 2.
-
Purify the final product using standard techniques.
Mandatory Visualization
Caption: Troubleshooting workflow for the acylation of imidazolidine-2-thiones.
Caption: Factors influencing mono- vs. di-acylation pathways.
References
Stability and degradation of 1-Methylimidazolidine-2-thione under various conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-Methylimidazolidine-2-thione. The information is intended for researchers, scientists, and drug development professionals to address potential issues during experimental procedures.
Troubleshooting Guides
Issue 1: Inconsistent results in thermal stability studies.
Question: Why am I observing variable degradation patterns for this compound at the same temperature?
Answer: Inconsistent thermal degradation can arise from several factors:
-
Uneven Heat Distribution: Ensure your heating apparatus (oven, heating block) provides uniform temperature. Hot spots can lead to accelerated degradation in some samples.
-
Sample Form: The physical form of the sample (solid vs. solution, crystalline vs. amorphous) can influence thermal stability. Ensure consistency in sample preparation.
-
Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation. For purely thermal stress testing, consider conducting experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Contaminants: Trace amounts of impurities or contaminants can catalyze degradation. Ensure high purity of the starting material and use clean, inert sample containers.
Experimental Protocol: Thermal Stability Testing
-
Accurately weigh this compound in a suitable container (e.g., glass vial).
-
For solid-state studies, place the open container in a calibrated oven at the desired temperature.
-
For solution-state studies, dissolve the compound in a suitable inert solvent and place the container in a calibrated heating block.
-
At specified time intervals, withdraw samples and analyze for degradation using a validated stability-indicating HPLC method.
-
Include a control sample stored at ambient temperature to account for any non-thermal degradation.
Issue 2: Rapid degradation observed during oxidative stress testing.
Question: My sample of this compound degrades almost completely upon addition of the oxidizing agent. How can I control the degradation to a target level of 5-20%?
Answer: The thiourea moiety in this compound is susceptible to oxidation. To control the reaction:
-
Lower Oxidant Concentration: Reduce the concentration of the oxidizing agent (e.g., hydrogen peroxide).
-
Shorter Exposure Time: Decrease the duration of exposure to the oxidant.
-
Lower Temperature: Perform the experiment at a lower temperature (e.g., room temperature or below) to slow down the reaction rate.
-
Quench the Reaction: Use a quenching agent to stop the oxidation at a specific time point before analysis.
Experimental Protocol: Oxidative Stability Testing
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add a predetermined concentration of an oxidizing agent (e.g., 3% v/v H₂O₂).
-
Stir the solution at a controlled temperature for a specific duration.
-
At the desired time point, withdraw a sample and, if necessary, quench the reaction (e.g., by adding a scavenger like sodium bisulfite).
-
Analyze the sample promptly by HPLC to determine the extent of degradation.
Issue 3: No significant degradation is observed under hydrolytic conditions.
Question: I am not seeing any degradation of this compound in acidic or basic solutions. Is the compound stable to hydrolysis?
Answer: While this compound may be relatively stable to hydrolysis at room temperature, degradation can be forced under more stringent conditions as per ICH guidelines.[1][2]
-
Increase Temperature: Heating the acidic or basic solution can accelerate hydrolysis.
-
Use Stronger Acid/Base: Employ higher concentrations of acid (e.g., 1N HCl) or base (e.g., 1N NaOH).
-
Longer Exposure Time: Extend the duration of the experiment.
It's also crucial to ensure your analytical method can separate the parent compound from any potential degradation products.
Experimental Protocol: Hydrolytic Stability Testing
-
Prepare solutions of this compound in 0.1N HCl, water, and 0.1N NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points.
-
Neutralize the acidic and basic samples before HPLC analysis to prevent damage to the column.
-
Analyze the samples using a validated stability-indicating method.
Issue 4: Difficulty in achieving reproducible results in photostability studies.
Question: The extent of degradation of this compound varies between different photostability experiments. What could be the cause?
Answer: Reproducibility in photostability testing depends on precise control over the experimental setup.[3][4]
-
Light Source Consistency: Ensure the light source provides a consistent and known intensity and spectral distribution as per ICH Q1B guidelines.[2] The output of lamps can change over time.
-
Sample Geometry: The distance of the sample from the light source and the thickness of the sample layer can significantly affect the amount of light absorbed. Standardize these parameters.
-
Temperature Control: Light sources can generate heat. Use a temperature-controlled chamber to distinguish between thermal and photodegradation. Always include a "dark" control sample wrapped in aluminum foil and placed alongside the exposed sample.[4]
-
Wavelength of Light: The compound's UV-Vis absorption spectrum will determine its susceptibility to photodegradation. Ensure your light source emits at wavelengths absorbed by the compound.
Experimental Protocol: Photostability Testing
-
Place a sample of this compound (solid or in solution) in a photochemically transparent container.
-
Expose the sample to a light source that meets ICH Q1B requirements for a specified duration.[2]
-
Simultaneously, place a dark control sample (protected from light) in the same environment.
-
After the exposure period, analyze both the exposed and dark control samples by HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound?
A1: Based on the chemistry of cyclic thioureas, the primary degradation pathways are expected to be oxidation and hydrolysis.
-
Oxidative Degradation: The sulfur atom is prone to oxidation, potentially forming a sulfoxide, sulfone, or leading to ring opening. A likely major degradation product is 1-methylimidazolidin-2-one (the oxygen analog of the parent compound).
-
Hydrolytic Degradation: Under harsh acidic or basic conditions, the imidazolidine ring may open to form N-methylethylenediamine or its derivatives.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component. To develop such a method:
-
Perform Forced Degradation: Subject this compound to various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[5]
-
Select a Suitable Column: A C18 column is a common starting point for reverse-phase HPLC.
-
Optimize the Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. Adjust the pH of the buffer and the gradient of the organic solvent to achieve separation of all peaks.
-
Detector Wavelength: Determine the UV absorbance maxima of this compound and its degradation products to select an appropriate detection wavelength.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]
Q3: What are the recommended storage conditions for this compound?
A3: Based on its potential sensitivity to light and oxidation, it is recommended to store this compound in a well-closed, light-resistant container, in a cool, dry place, and preferably under an inert atmosphere to minimize degradation.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound (Illustrative Data)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Hydrolysis | 0.1N HCl | 24 hours | 60°C | 8.2 | N-methylethylenediamine |
| Water | 24 hours | 60°C | < 1.0 | Not Applicable | |
| 0.1N NaOH | 24 hours | 60°C | 12.5 | N-methylethylenediamine | |
| Oxidation | 3% H₂O₂ | 8 hours | Room Temp | 18.7 | 1-Methylimidazolidin-2-one |
| Thermal | Solid State | 48 hours | 80°C | 5.3 | Unidentified polar degradants |
| Photolytic | ICH Q1B Light | 24 hours | 25°C | 15.4 | 1-Methylimidazolidin-2-one and other photoproducts |
Note: The data presented in this table is for illustrative purposes and should be confirmed by experimental studies.
Mandatory Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Postulated degradation pathways for this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 4. q1scientific.com [q1scientific.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Determination of Selected Drugs Using Green Assessment in Bulk and Pharmaceutical Dosage Form [ajgreenchem.com]
Technical Support Center: Effective Purification of 1-Methylimidazolidine-2-thione
Welcome to the technical support center for the purification of 1-Methylimidazolidine-2-thione. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary and most effective methods for purifying this compound are recrystallization and column chromatography. Sublimation under reduced pressure can also be employed for achieving high purity. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in synthetically prepared this compound?
A2: Common impurities may include unreacted starting materials such as N-methylethylenediamine and carbon disulfide, side-products from polymerization or degradation, and residual solvents used in the synthesis. Protic impurities, like water, can also be present and may affect subsequent reactions.
Q3: My yield after purification is consistently low. What are the potential causes and solutions?
A3: Low recovery can stem from several factors. During recrystallization, using an excessive amount of solvent or premature crystallization can lead to significant product loss in the mother liquor.[1] In column chromatography, improper solvent polarity or a poorly packed column can result in broad elution bands and poor separation. For distillation, high temperatures may cause thermal degradation. To improve yield, optimize the solvent volume and cooling rate in recrystallization, carefully select the eluent system for chromatography, and consider vacuum distillation to reduce the boiling point.
Q4: The purified this compound appears discolored. How can I remove colored impurities?
A4: Discoloration often indicates the presence of polymeric or high molecular weight byproducts. Treatment with activated charcoal during recrystallization can be effective in adsorbing these colored impurities. A brief treatment of the hot solution with a small amount of activated charcoal followed by hot filtration can yield a colorless solution and subsequently, pure white crystals.
Q5: How can I confirm the purity of my this compound sample?
A5: Purity can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for quantitative purity analysis. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities. The melting point of the purified compound should also be sharp and consistent with literature values.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Place the solution in an ice bath to induce crystallization.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of pure this compound. |
| Oily precipitate instead of crystals. | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of impurities is depressing the melting point. | - Switch to a lower-boiling point solvent.- Attempt a different purification method, such as column chromatography, to remove the impurities prior to recrystallization. |
| Low recovery of purified product. | - Excessive solvent was used, leading to high product loss in the mother liquor.[1]- The crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution slowly and then in an ice bath to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization. | - The chosen solvent does not effectively differentiate between the product and the impurity (both have similar solubilities).- The cooling was too rapid, causing impurities to be trapped in the crystal lattice. | - Perform a second recrystallization.- Select a different solvent or a solvent mixture for recrystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the compound from impurities. | - The eluent system has incorrect polarity.- The column was not packed properly, leading to channeling. | - Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) first. A common starting point for similar compounds is a mixture of ethyl acetate and hexane.[2]- Ensure the column is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | - The eluent is not polar enough to move the compound down the stationary phase. | - Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound elutes too quickly with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Tailing of the product peak. | - The compound is interacting too strongly with the stationary phase.- The column is overloaded with the sample. | - Add a small amount of a more polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent.- Use a larger column or reduce the amount of sample loaded. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Methanol has been reported for the recrystallization of similar imidazolidine-2-thiones.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: Silica gel is a commonly used stationary phase for the purification of polar organic compounds.
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal system should give your product an Rf value of approximately 0.3-0.5.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow for Purification
Caption: A flowchart illustrating the common purification pathways for this compound.
Troubleshooting Logic for Low Recrystallization Yield
Caption: A decision-making diagram for troubleshooting low yields during the recrystallization process.
References
Technical Support Center: Optimizing Metal Complexation with Thione Ligands
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to streamline the synthesis and optimization of metal-thione complexes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of metal-thione complexes in a direct question-and-answer format.
Question: Why is the yield of my metal complex unexpectedly low or non-existent?
Answer: Low or no yield is a frequent issue stemming from several potential factors. A systematic approach is crucial for diagnosis.[1]
-
Suboptimal Stoichiometry: The molar ratio of your metal salt to the thione ligand is critical. While 1:1 or 1:2 ratios are common, the ideal stoichiometry should be determined experimentally.[1][2] An excess of one reactant might be necessary to drive the reaction to completion. The "method of continuous variation" can be employed, where multiple reactions are set up with varying mole fractions of ligand and metal while keeping the total moles constant to find the ratio that yields the most product.[3]
-
Poor Solubility of Reactants: Both the metal salt and the thione ligand must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. If either reactant is not fully dissolved, the reaction will be slow and incomplete.
-
Inappropriate Solvent Choice: The solvent plays a critical role beyond just dissolving reactants.[1] Coordinating solvents (e.g., DMSO, DMF, acetonitrile, water) can compete with the thione ligand for binding sites on the metal ion, which can inhibit or prevent complex formation.[1][4] It is often best to start with a non-coordinating solvent (e.g., dichloromethane, chloroform) if solubility permits.
-
Reaction Kinetics (Time & Temperature): The reaction may not have reached equilibrium. Consider extending the reaction time or moderately increasing the temperature. However, be aware that excessive heat can lead to the decomposition of your reactants or the final complex.[1][5] Optimization is key to finding a balance between a reasonable reaction rate and thermal stability.[1][6][7][8][9]
-
Purity of Starting Materials: Impurities in the metal salt or, more commonly, the thione ligand can interfere with the reaction, leading to side products and low yields. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, elemental analysis).
-
Atmospheric Sensitivity: Some metal ions, particularly those in lower oxidation states like Cu(I), are sensitive to oxidation by air. If you are working with an air-sensitive metal, the reaction must be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
Question: My product has precipitated, but it's an amorphous solid or an oil, not crystalline. How can I obtain crystals?
Answer: Obtaining a crystalline product is essential for characterization, especially via X-ray diffraction. The formation of an amorphous solid or oil indicates that the precipitation process was too rapid.
-
Recrystallization is Key: The primary method to obtain high-quality crystals is recrystallization. This process involves dissolving your crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly.[10][11] As the solution cools, the solubility decreases, and the complex will gradually crystallize out, leaving impurities behind in the solvent.[10][12]
-
Choosing a Recrystallization Solvent System:
-
Single Solvent: The ideal solvent dissolves the complex when hot but not when cold.[11]
-
Two-Solvent (Anti-Solvent) System: If a suitable single solvent cannot be found, a two-solvent system is effective. Dissolve the complex in a small amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the complex is insoluble until the solution becomes faintly cloudy.[12][13] Gentle warming to redissolve, followed by slow cooling, can yield high-quality crystals.[13]
-
-
Advanced Crystallization Techniques:
-
Slow Evaporation: Dissolve the complex in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered vial.
-
Vapor Diffusion: Place a concentrated solution of your complex in a small, open vial. Place this vial inside a larger, sealed container that contains an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually inducing crystallization.[13]
-
Question: The color of my reaction is unexpected, or it changes over time. What does this signify?
Answer: Color changes are often excellent indicators of coordination, but unexpected colors can signal issues.
-
Oxidation State Change: The metal ion may be changing its oxidation state. For example, a reaction starting with a blue Cu(II) salt might turn colorless or yellow if it is reduced to Cu(I). This can be caused by the ligand itself or by atmospheric oxygen if the desired state is a reduced one.
-
Formation of a Different Complex: The reaction conditions (e.g., pH, stoichiometry) might favor a complex with a different coordination geometry or metal-to-ligand ratio than anticipated, resulting in a different color.[4]
-
Ligand Decomposition: Some thione ligands can be unstable, particularly at elevated temperatures or non-neutral pH, leading to decomposition products that may be colored.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my metal-thione complexation reaction?
A1: Solvent selection is a critical parameter. The ideal solvent should fully dissolve both the metal salt and the ligand while not interfering with the coordination process.[1] A systematic approach to solvent selection is recommended.
| Solvent Type | Characteristics & Use Cases | Examples |
| Non-Coordinating | Low polarity. Do not compete with the ligand for metal binding sites. Ideal starting point if reactants are soluble. | Dichloromethane (DCM), Chloroform, Toluene, Hexane |
| Weakly Coordinating | Intermediate polarity. May be required to dissolve reactants but have a lower tendency to interfere than strongly coordinating solvents. | Tetrahydrofuran (THF), Acetone, Ethyl Acetate |
| Strongly Coordinating | High polarity. Necessary for dissolving highly polar or ionic reactants. Can inhibit complexation by solvating the metal ion.[4] | Water, Methanol, Ethanol, Acetonitrile, DMF, DMSO |
Tip: If your reactants have poor solubility in a non-coordinating solvent, consider using a co-solvent system (a mixture of a non-coordinating and a coordinating solvent) to achieve the necessary solubility without excessive metal-solvent competition.
Q2: How does pH affect the complexation of thione ligands?
A2: The pH of the reaction medium is a crucial variable, especially for thione ligands that have acidic or basic functional groups.[1] The pH determines the protonation state of the ligand, which directly impacts its ability to coordinate with the metal ion.
| pH Condition | Effect on Thione Ligand | Effect on Metal Ion | Outcome for Complexation |
| Acidic (Low pH) | The thione group (-C=S) or other basic sites on the ligand may become protonated. | Metal ions are typically stable and soluble. | Protonation of the ligand can prevent it from coordinating to the metal center, inhibiting complex formation. |
| Neutral (pH ~7) | The ligand is typically in its neutral or desired deprotonated state for coordination. | Most metal ions are stable, but some may begin to form hydroxides. | Often the optimal range for the formation of stable complexes. |
| Basic (High pH) | The ligand is likely deprotonated, making it a stronger electron donor (a better ligand). | High risk of precipitating the metal as an insoluble metal hydroxide (e.g., Fe(OH)₃, Cu(OH)₂).[1] | Complexation can be favored due to a more nucleophilic ligand, but it competes directly with metal hydroxide formation. Careful pH control is essential.[14][15] |
Q3: What is a general experimental protocol for synthesizing a metal-thione complex?
A3: While the specific conditions will vary, the following protocol provides a general framework for the synthesis of a metal-thione complex.
Q4: Which analytical techniques are essential for characterizing my new metal-thione complex?
A4: A combination of spectroscopic and analytical methods is required to unambiguously characterize a new complex.
-
Infrared (IR) Spectroscopy: Used to confirm ligand coordination. A shift in the C=S stretching frequency in the ligand upon complexation is a strong indicator of the sulfur atom's involvement in binding to the metal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand within the complex. Shifts in the signals of protons and carbons near the coordination site can provide evidence of complex formation.
-
Elemental Analysis (CHN/S): This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex. The experimental values are compared to the calculated values for the proposed formula to confirm the stoichiometry.[16]
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of a crystalline complex, providing precise bond lengths, bond angles, and the coordination geometry of the metal center.
Visual Guides to Optimization
The following diagrams illustrate key decision-making processes and relationships in optimizing your reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. open.clemson.edu [open.clemson.edu]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. irjet.net [irjet.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mt.com [mt.com]
- 13. reddit.com [reddit.com]
- 14. pH Modulated Formation of Complexes with Various Stoichiometry between Polymer Network and Fe(III) in Thermosensitive Gels Modified with Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site‐Selective Coordination Assembly of Dynamic Metal‐Phenolic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarworks.harding.edu [scholarworks.harding.edu]
Identifying and minimizing side products in 1-Methylimidazolidine-2-thione reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylimidazolidine-2-thione. Our goal is to help you identify and minimize the formation of common side products in your reactions.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a mono-acylation on this compound, but I am observing a significant amount of a di-acylated side product. What is causing this?
A1: The formation of di-acylated side products is a common challenge in the acylation of cyclic thioureas like this compound. The mono-acylated product can sometimes be more reactive than the starting material, leading to a second acylation event.[1] The outcome of the reaction is highly dependent on the nature of the acylating agent, specifically its electronic and steric properties.[1][2][3] Acyl chlorides with electron-donating groups or certain heteroaromatic structures are more prone to yielding di-acylated products.[1]
Q2: How can I minimize the formation of the di-acylated side product?
A2: To favor the formation of the mono-acylated product, consider the following strategies:
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Choice of Acylating Agent: Whenever possible, use acyl chlorides with electron-withdrawing groups (e.g., halo or nitro groups) or those that are sterically hindered.[1] These tend to be less reactive towards the mono-acylated intermediate.
-
Control of Stoichiometry: While using a 1:1 stoichiometry of your reactants is a good starting point, the high reactivity of some acyl chlorides might still lead to di-acylation. Careful, slow addition of the acylating agent can sometimes help.
-
Reaction Conditions: The solvent can play a crucial role. For instance, using dimethylacetamide (DMA) as a solvent has been shown to be effective for achieving mono-acylation with certain acyl chlorides.[1][2]
-
Temperature Control: Running the reaction at a lower temperature may help to control the reactivity and improve the selectivity towards the mono-acylated product.
Q3: My reaction is not going to completion, and I have a low yield of the desired product. What could be the issue?
A3: Low yields can stem from several factors. The stability of your reagents is critical. Ensure your this compound and acylating agents are pure and dry. The presence of moisture can lead to the hydrolysis of the acyl chloride, reducing its effective concentration. Additionally, steric hindrance on either the thiourea or the acylating agent can slow down the reaction. In such cases, a moderate increase in reaction temperature or prolonged reaction times might be necessary.
Q4: I am observing an unexpected side product that is not the di-acylated compound. What else could be forming?
A4: Besides di-acylation, other side reactions are possible depending on the specific reaction conditions and reagents used.
-
Oxidation: Thioureas are susceptible to oxidation, which can lead to the formation of various byproducts.[4] Ensure your reaction is performed under an inert atmosphere if your reagents are sensitive to air.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, this compound or its acylated derivatives can undergo hydrolysis.
-
Reactions with Solvents: Some solvents can participate in side reactions. For example, in the presence of dimethylformamide (DMF) and an acyl chloride, a Vilsmeier-type reagent can form, which can then react with the thiourea.[1][5]
Troubleshooting Guide: Mono- vs. Di-acylation
This guide provides a systematic approach to troubleshooting the common issue of di-acylation in reactions involving this compound.
| Observation | Potential Cause | Recommended Action |
| High percentage of di-acylated product | The acylating agent is too reactive or has electron-donating properties.[1] | Switch to an acyl chloride with electron-withdrawing groups (e.g., 4-nitrobenzoyl chloride) or a more sterically hindered one. |
| The mono-acylated product is highly nucleophilic. | Consider a two-phase reaction system or the use of a protecting group strategy if feasible. | |
| Reaction mixture shows multiple spots on TLC, including starting material, mono-, and di-acylated products | The reaction has not reached optimal conditions for selectivity. | Try lowering the reaction temperature to slow down the second acylation. Alternatively, perform a slow addition of the acylating agent to maintain its low concentration in the reaction mixture. |
| Low yield of mono-acylated product, with unreacted starting material | The acylating agent is not reactive enough under the current conditions. | If using a less reactive acyl chloride to avoid di-acylation, you may need to gently heat the reaction or extend the reaction time. Monitor the progress carefully by TLC. |
| Impurities in the starting materials or solvent. | Ensure all reagents and solvents are pure and dry. Moisture can deactivate the acylating agent. |
Data on Product Distribution in Acylation Reactions
The choice of acyl chloride has a significant impact on the product distribution between mono-acylated (Product A) and di-acylated (Product B) this compound. The following table summarizes yields obtained in dimethylacetamide (DMA) as a solvent.[1]
| Acyl Chloride | Product A (Mono-acylated) Yield | Product B (Di-acylated) Yield | Predominant Product |
| Cyclopropanecarbonyl chloride | Good | Not Reported | Mono-acylated |
| 4-Chlorobenzoyl chloride | Good | Not Reported | Mono-acylated |
| 4-Nitrobenzoyl chloride | Good | Not Reported | Mono-acylated |
| 4-Anisoyl chloride | - | 12% | Di-acylated |
| 2-Furoyl chloride | - | 16% | Di-acylated |
| 2-Thenoyl chloride | - | 37% | Di-acylated |
Experimental Protocols
Protocol for Selective Mono-acylation of this compound
This protocol is adapted for the synthesis of mono-acylated derivatives using an acyl chloride with electron-withdrawing groups, which favors the desired product.[1]
Materials:
-
This compound
-
Acyl chloride (e.g., 4-nitrobenzoyl chloride)
-
Dimethylacetamide (DMA), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMA.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Slowly add the acyl chloride (1 equivalent) to the solution dropwise over a period of 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically when the starting material is consumed), quench the reaction by pouring the mixture into ice-water.
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Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold ethanol.
-
Dry the product under vacuum to obtain the mono-acylated this compound.
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Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and logical relationships discussed in this guide.
Caption: Reaction pathway for the acylation of this compound.
Caption: Troubleshooting workflow for identifying and minimizing side products.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stepwise mammalian oxidation of the hydantoin 1-methylimidazolidine-2,4-dione into methylimidazolidinetrione via 5-hydroxy-1- methylimidazolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues of 1-Methylimidazolidine-2-thione in Catalytic Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Methylimidazolidine-2-thione in their catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important in catalytic systems?
This compound, also known as N-Methylethylenethiourea, is a heterocyclic compound containing a thiourea functional group. Its molecular formula is C4H8N2S. In catalytic systems, it can act as a ligand, reactant, or additive. For a homogeneous catalytic reaction to proceed efficiently, all components, including this compound, must be fully dissolved in the reaction solvent. Poor solubility can lead to slow or incomplete reactions, inconsistent results, and difficulty in catalyst recovery and product purification.
Q2: I am observing a precipitate or cloudy reaction mixture after adding this compound. What are the likely causes?
The most common reasons for the precipitation or incomplete dissolution of this compound include:
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Solvent Choice: The selected solvent may not be optimal for dissolving this compound at the desired concentration.
-
Concentration: The amount of this compound may have exceeded its solubility limit in the chosen solvent at the reaction temperature.
-
Temperature: The reaction temperature may be too low to achieve the desired solubility.
-
Interactions with Other Components: The presence of other reagents, salts, or the catalyst itself could be decreasing the solubility of this compound through common ion effects or other interactions.
Q3: What general strategies can I employ to improve the solubility of this compound in my catalytic system?
Several approaches can be taken to enhance the solubility of your compound:
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Solvent Screening: Test the solubility of this compound in a range of solvents with varying polarities.
-
Co-solvent System: The use of a mixture of two or more miscible solvents can significantly improve solubility compared to a single solvent.
-
Temperature Adjustment: Gradually increasing the reaction temperature can enhance the solubility of many compounds. However, the thermal stability of all reaction components must be considered.
-
pH Modification: For reactions in protic solvents, adjusting the pH can alter the protonation state of the molecule and influence its solubility.
-
Use of Solubilizing Agents: In some cases, non-reactive additives or surfactants can be used to increase solubility, although their compatibility with the catalytic system must be verified.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
| Issue | Possible Cause | Recommended Solution(s) |
| This compound does not dissolve completely upon addition to the solvent. | - Inappropriate solvent selection.- Concentration exceeds solubility limit. | - Conduct a solvent screening to identify a more suitable solvent (see Experimental Protocol 1).- Reduce the concentration of this compound.- Employ a co-solvent system (see Experimental Protocol 2). |
| The reaction mixture becomes cloudy or forms a precipitate during the reaction. | - Change in temperature affecting solubility.- Formation of an insoluble reaction intermediate or product.- Interaction with other components leading to precipitation. | - Maintain a constant and, if possible, elevated reaction temperature.- Analyze the precipitate to determine its identity.- Investigate the order of addition of reagents. Adding the this compound solution to the reaction mixture last may prevent precipitation. |
| The catalytic reaction is slow or gives a low yield, and I suspect poor solubility is the cause. | - The concentration of dissolved this compound is too low for an effective reaction rate. | - Increase the reaction temperature to improve solubility and reaction rate (monitor for side reactions).- Use a co-solvent system to increase the dissolved concentration.- If possible, use a more dilute reaction mixture by increasing the total solvent volume. |
Data Presentation
Table 1: Expected Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Qualitative Solubility | Notes |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Hydrogen bonding interactions facilitate dissolution. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Moderate to High | Dipole-dipole interactions are favorable. |
| Ethers | THF, Dioxane | Low to Moderate | Lower polarity compared to alcohols and aprotic polar solvents. |
| Esters | Ethyl Acetate | Low to Moderate | Intermediate polarity. |
| Ketones | Acetone | Moderate | Good polarity for dissolution. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | Non-polar nature of the solvent is not ideal for the polar solute. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Significant mismatch in polarity. |
Disclaimer: This table provides estimated qualitative solubility. It is strongly recommended that researchers perform their own solubility tests for their specific experimental conditions (see Experimental Protocol 1).
Experimental Protocols
Protocol 1: General Procedure for Solubility Screening
-
Preparation: Add a pre-weighed amount (e.g., 10 mg) of this compound to a series of clean, dry vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of a different solvent to be tested.
-
Mixing: Vigorously stir or sonicate each vial at a controlled temperature (e.g., room temperature or the intended reaction temperature) for a set period (e.g., 30 minutes).
-
Observation: Visually inspect each vial for undissolved solid.
-
Quantification (Optional): If a more precise measurement is needed, filter the saturated solution and determine the concentration of the dissolved solid in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
Protocol 2: Developing a Co-solvent System
-
Initial Dissolution: Attempt to dissolve this compound in a small amount of a "good" solvent in which it is known to be soluble.
-
Titration with "Poor" Solvent: While stirring, slowly add the primary reaction solvent (in which the compound is less soluble) to the solution from step 1.
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Observe for Precipitation: Continue adding the "poor" solvent until the first sign of persistent cloudiness or precipitation.
-
Determine Optimal Ratio: The ratio of the "good" solvent to the "poor" solvent just before precipitation occurs is a good starting point for your co-solvent system.
-
Verification: Prepare the determined co-solvent mixture and confirm that this compound dissolves completely at the desired concentration.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Workflow for enhancing compound solubility in experiments.
Storage conditions to prevent the degradation of 1-Methylimidazolidine-2-thione
This technical support center provides guidance on the proper storage and handling of 1-Methylimidazolidine-2-thione to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathways for thiourea derivatives like this compound are oxidation and hydrolysis.[1] Oxidation can lead to the formation of the corresponding urea analog, disulfide, or various sulfur oxides.[1] Hydrolysis, particularly under strongly acidic or basic conditions, can result in the cleavage of the imidazolidine ring.[1]
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. It is also advisable to store the compound in the dark or in an amber vial to prevent photodegradation.
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions should be prepared in a high-purity, anhydrous solvent such as acetonitrile or methanol. To minimize degradation, it is recommended to prepare fresh solutions before use. If storage is necessary, solutions should be kept at a low temperature (e.g., -20°C) in tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen). Avoid prolonged storage of solutions, especially at room temperature.
Q4: I suspect my this compound has degraded. How can I check its purity?
A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[2] A comparison of the chromatogram of the suspect sample with that of a new, high-purity standard will reveal the presence of degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of both the solid compound and the prepared solutions. 2. Prepare a fresh solution from a new batch of the compound and re-analyze. 3. Perform a forced degradation study to identify potential degradation products and confirm their presence in the sample.[3] |
| Inconsistent experimental results | Instability of the compound in the experimental medium (e.g., buffer, cell culture media). | 1. Assess the pH and composition of your experimental medium. Thiourea derivatives can be unstable at certain pH values.[1] 2. Minimize the time the compound spends in the aqueous medium before analysis or use. 3. Consider using a more stable analog if the degradation is unavoidable under the required experimental conditions. |
| Discoloration of the solid compound | Oxidation or reaction with contaminants. | 1. Discard the discolored material. 2. Ensure that the storage container is properly sealed and stored in a desiccator if necessary. 3. Avoid introducing contaminants by using clean spatulas and weighing papers. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[3][4][5]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Keep the solution at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
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Place a solid sample of the compound in an oven at 105°C for 24 hours.
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Dissolve the stressed sample in acetonitrile to a known concentration for HPLC analysis.
-
-
Photolytic Degradation:
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Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
Overcoming challenges in the synthesis of asymmetric di-acylthioureas
Technical Support Center: Synthesis of Asymmetric Di-acylthioureas
Welcome to the technical support center for the synthesis of asymmetric di-acylthioureas. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing asymmetric di-acylthioureas?
A1: The most prevalent method for synthesizing asymmetric di-acylthioureas involves a two-step, one-pot reaction. First, an acid chloride is reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone to form an in situ acyl isothiocyanate. Subsequently, a primary or secondary amine is added to the reaction mixture, which undergoes nucleophilic addition to the isothiocyanate to yield the desired N-acyl-N'-substituted thiourea.[1][2]
Q2: I am observing a low yield in my synthesis. What are the potential causes?
A2: Low yields in the synthesis of asymmetric di-acylthioureas can often be attributed to several factors:
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Instability of the isothiocyanate intermediate: Acyl isothiocyanates can be unstable and prone to degradation. It is crucial to use them in situ or freshly prepared.[3]
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Steric hindrance: Bulky substituents on either the acyl chloride or the amine can sterically hinder the reaction, leading to lower yields.[3]
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Low nucleophilicity of the amine: Electron-deficient amines may not be nucleophilic enough to efficiently attack the isothiocyanate.[3]
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Side reactions: The formation of symmetrical thioureas as byproducts can reduce the yield of the desired asymmetric product.[4]
Q3: How can I minimize the formation of symmetrical di-acylthiourea byproducts?
A3: The formation of symmetrical thioureas occurs when the intermediate isothiocyanate reacts with the starting amine instead of the second acylating agent. To minimize this, a carefully controlled, stepwise addition of reagents is recommended. Ensure the complete formation of the isothiocyanate before adding the second amine.[4]
Q4: What are the best practices for purifying asymmetric di-acylthioureas?
A4: Purification of asymmetric di-acylthioureas can be challenging due to the potential presence of starting materials and side products. Common purification techniques include:
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Recrystallization: This is often an effective method for obtaining highly pure crystalline products.[4]
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Column chromatography: Silica gel column chromatography is widely used to separate the desired product from impurities.[5]
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Chiral HPLC: For the separation of enantiomers and the determination of enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[6][7]
Q5: How can I confirm the structure and purity of my synthesized compound?
A5: A combination of spectroscopic techniques is essential for the characterization of asymmetric di-acylthioureas:
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NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[8][9][10]
-
FTIR Spectroscopy: Confirms the presence of key functional groups such as N-H, C=O, and C=S.[8]
-
Mass Spectrometry: Determines the molecular weight of the compound.
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Single-Crystal X-ray Diffraction: Provides unambiguous confirmation of the three-dimensional structure, if suitable crystals can be obtained.[8]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider the in-situ generation of the isothiocyanate immediately before the addition of the amine.[3] | Improved yield and a reduction in side products resulting from isothiocyanate decomposition. |
| Low Amine Nucleophilicity | For electron-deficient amines, consider the addition of a non-nucleophilic base, such as triethylamine, to activate the amine.[3] | Enhanced reaction rate and a higher yield of the desired product. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[3] | Increased conversion to the desired thiourea product. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or adding a slight excess of the more stable reactant. | Drive the reaction to completion and maximize the yield. |
Issue 2: Low Enantioselectivity
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Catalyst | Screen a variety of chiral catalysts, including organocatalysts and transition metal complexes. Consider using a bifunctional catalyst that can activate both the electrophile and the nucleophile.[5] | Identification of a catalyst that provides a better-defined chiral environment for the reaction, leading to higher enantioselectivity. |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures often improve enantioselectivity by favoring the transition state with lower activation energy.[5] | Increased enantiomeric excess, although this may come at the cost of a slower reaction rate. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities to find the optimal medium for the catalyst-substrate interaction.[5] | Discovery of a solvent that enhances the stereochemical control of the reaction. |
| Presence of Impurities | Ensure that all reagents and solvents are anhydrous and of high purity. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[5] | Elimination of interferences that can negatively impact the selectivity of the catalyst. |
Data Presentation
Table 1: Yields of Selected Asymmetric Thiourea Derivatives
| Entry | Amine | Isothiocyanate Source | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Heterocyclic Amine | Acid Chloride + NH₄SCN | Reflux in acetone | 41-76% | [2][11] |
| 2 | Primary/Secondary Amine | Dithiocarbamates | 50-60°C, solvent-free | 64-100% | [4] |
| 3 | Primary Amines | Carbon Disulfide | Water, 60°C, 1-12 h | 70-97% | [4] |
| 4 | (R)-1-Phenylethylamine | 1-(Alkyl/Arylthiocarbamoyl)benzotriazoles | - | 92-99% | [12] |
| 5 | Primary/Secondary Amine | Trimethylamine/DABCO salts of dithiocarbamates | Cerium ammonium nitrate, RT, 2-24 h | 63-92% | [12] |
Table 2: Spectroscopic Data for a Representative Asymmetric Di-acylthiourea
Compound: N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide[11]
| Technique | Key Data |
| ¹H-NMR (300 MHz, DMSO-d6, δ ppm) | 8.08 (bd, ¹H), 7.83 (bd, ¹H), 7.70 (bd, ¹H), 7.65–7.49 (m, 4H), 7.43 (td, ¹H), 6.92 (d, 2H), 6.78 (d, 2H), 5.29 (s, 2H), 3.60 (s, 3H). NH protons give a very broad signal in the 13.5–11.0 ppm area. |
| ¹³C-NMR (75 MHz, DMSO-d6, δ ppm) | 178.66, 171.35, 154.60, 153.09, 152.07, 136.92, 134.27, 149.48, 139.06, 132.15, 129.53, 129.52, 128.83, 122.41, 116.67, 115.64, 115.49, 69.04, 56.25. |
Experimental Protocols
General Protocol for the Synthesis of N-acyl-N'-heterocyclic Thioureas[3][14]
-
In situ generation of acyl isothiocyanate:
-
In a round-bottom flask equipped with a condenser and a drying tube, dissolve the acid chloride (1 equivalent) and ammonium thiocyanate (1 equivalent) in anhydrous acetone.
-
Reflux the mixture for 1 hour.
-
-
Formation of the asymmetric di-acylthiourea:
-
To the cooled reaction mixture, add a solution of the desired heterocyclic amine (1 equivalent) in anhydrous acetone dropwise.
-
Reflux the resulting mixture for an additional 2 hours.
-
-
Work-up and purification:
-
After cooling to room temperature, pour the reaction mixture into an ice-water mixture to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by silica gel column chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final product using NMR, FTIR, and mass spectrometry.
-
Determine the enantiomeric excess of chiral products using chiral HPLC.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of asymmetric di-acylthioureas.
References
- 1. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry | MDPI [mdpi.com]
Technical Support Center: Synthesis of Functionalized Imidazolidine-2-thiones
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the synthesis of functionalized imidazolidine-2-thiones. It is designed for researchers, scientists, and drug development professionals to assist in overcoming common challenges and refining their synthetic methodologies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of functionalized imidazolidine-2-thiones.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials: Impure diamines, isothiocyanates, or solvents can inhibit the reaction. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Suboptimal reaction conditions: Incorrect solvent, base, or catalyst concentration. 4. Side reactions: Formation of byproducts such as open-chain thioureas or polymers.[1] | 1. Purify starting materials: Ensure diamines are free of monoamine impurities. Use freshly distilled solvents. 2. Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the temperature or extending the reaction time. For thermally sensitive substrates, alternative methods like ultrasound-assisted synthesis can be employed to achieve high yields at lower temperatures. 3. Screen reaction conditions: Systematically vary the solvent, base, and catalyst to find the optimal combination for your specific substrate. 4. Modify reaction setup: In syntheses involving volatile reagents like carbon disulfide, ensure the reaction is performed in a closed system or under reflux to prevent loss of reactants. |
| Formation of Di-acylated Byproduct | In syntheses involving acylation of the imidazolidine-2-thione core, the mono-acylated product can be more nucleophilic than the starting material, leading to a second acylation.[2] | 1. Control stoichiometry: Use the acylating agent as the limiting reagent. 2. Slow addition: Add the acylating agent dropwise at a low temperature to control the reaction rate and minimize over-acylation. 3. Choice of solvent and base: The reaction outcome can be influenced by the solvent and base used. For instance, using pyridine as a solvent has been successful for the acylation of mono-acylated thiourea with (hetero)aroyl chlorides.[2] |
| Difficulty in Product Purification | 1. Co-elution of impurities: The product and impurities may have similar polarities, making chromatographic separation challenging. 2. Product insolubility: The desired product may be poorly soluble in common recrystallization solvents. 3. Oily product: The product may not crystallize, forming an oil instead. | 1. Recrystallization: This is often the most effective method for purifying solid imidazolidine-2-thiones. Experiment with different solvent systems (e.g., ethanol/water, DCM/methanol) to find one that provides good differential solubility for the product and impurities.[2] 2. Column chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution system may be necessary to achieve good separation. 3. Trituration: If the product is an oil, try triturating it with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. |
| Inconsistent Results | 1. Atmospheric moisture: Some reagents, like organometallic bases, are sensitive to moisture. 2. Variability in reagent quality: Batch-to-batch differences in starting materials can affect the reaction outcome. | 1. Use of anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Standardize reagents: Whenever possible, use reagents from the same supplier and batch for a series of experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the imidazolidine-2-thione core?
A1: The most common precursors are 1,2-diamines and a source of the thiocarbonyl group. Common thiocarbonyl sources include carbon disulfide (CS₂), thiophosgene (CSCl₂), or isothiocyanates (R-NCS).[3]
Q2: I am observing the formation of a significant amount of open-chain thiourea as a byproduct. How can I promote cyclization?
A2: The formation of the open-chain thiourea intermediate is a key step. To encourage cyclization, ensure that the reaction conditions are suitable for intramolecular nucleophilic attack. This can often be achieved by:
-
Heating the reaction mixture: Providing thermal energy can overcome the activation barrier for cyclization.
-
Using a suitable base: A base can deprotonate the thiol intermediate, increasing its nucleophilicity and facilitating ring closure.
Q3: Are there any "green" or more environmentally friendly methods for this synthesis?
A3: Yes, several approaches aim to reduce the environmental impact. One-pot syntheses are advantageous as they reduce the number of workup and purification steps, minimizing solvent waste.[4] Additionally, ultrasound-assisted synthesis can often be performed under milder conditions and with shorter reaction times compared to conventional heating.
Q4: Can I synthesize N-functionalized imidazolidine-2-thiones in a one-pot reaction?
A4: Yes, one-pot syntheses are well-established for this class of compounds. For example, a pseudo-multicomponent one-pot protocol can be employed for the synthesis of 1,3-disubstituted imidazolidin-2-ones, which can be adapted for their thione analogs.[4]
Q5: My purified product appears to be a mixture of tautomers. Is this normal?
A5: Imidazolidine-2-thiones can exist in equilibrium with their thiol tautomers. This is a normal characteristic of the molecule, and the position of the equilibrium can be influenced by the solvent and the substituents on the ring.
Data Presentation
Table 1: Comparison of Synthetic Methods for Imidazolidine-2-thione
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional | Ethylenediamine, CS₂ | Pyridine | Reflux | 5 | Not specified | [3] |
| Heterogeneous Catalysis | Ethylenediamine, CS₂, ZnO/Al₂O₃ | None | 100 | 2 | Not specified | [3] |
| Ultrasound-assisted (with catalyst) | Ethylenediamine, CS₂, HCl | Methanol/Water | 50 | 1 | >93 | |
| Ultrasound-assisted (no catalyst) | Ethylenediamine, CS₂ | Methanol/Water | 50 | 1 | ~80 | |
| Conventional (for comparison) | Ethylenediamine, CS₂, HCl | Methanol/Water | 50 | 1 | 27 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Disubstituted Imidazolidine-2-thiones from Diamine and Carbon Disulfide
This protocol is a general method for the synthesis of N,N'-disubstituted imidazolidine-2-thiones.
Materials:
-
N,N'-disubstituted-1,2-diamine
-
Carbon disulfide (CS₂)
-
Pyridine
-
Ethanol
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Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N,N'-disubstituted-1,2-diamine in pyridine.
-
Slowly add carbon disulfide to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
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After completion of the reaction (typically 2-5 hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold water.
-
Acidify the aqueous solution with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: One-Pot Synthesis of 1,3-Disubstituted Imidazolidin-2-ones (adaptable for thiones)
This protocol describes a pseudo-multicomponent one-pot synthesis that can be adapted for imidazolidine-2-thiones by using a thiocarbonyl source instead of a carbonyl source.[4]
Materials:
-
trans-(R,R)-Diaminocyclohexane
-
Substituted benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
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Carbonyldiimidazole (CDI) or a suitable thiocarbonyl source (e.g., thiocarbonyldiimidazole)
-
Dichloromethane (DCM)
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve trans-(R,R)-diaminocyclohexane and the substituted benzaldehyde in methanol. Stir at room temperature until the Schiff base formation is complete (monitored by TLC).
-
Reduction: Cool the reaction mixture to 0°C and add sodium borohydride portion-wise. Stir until the reduction to the corresponding diamine is complete.
-
Cyclization: Remove the methanol under reduced pressure. Dissolve the resulting diamine in anhydrous DCM. Add the thiocarbonyl source (e.g., thiocarbonyldiimidazole) and reflux the mixture until the cyclization is complete (monitored by TLC).
-
Workup and Purification: Quench the reaction with dilute HCl and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Comparison of conventional and ultrasound-assisted synthetic workflows.
References
Validation & Comparative
A Comparative Analysis of Thione and Selone Ligands in Coordination Chemistry: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between ligands is critical for designing novel coordination complexes with tailored properties. This guide provides a comprehensive comparative analysis of thione (C=S) and selone (C=Se) ligands, focusing on their coordination behavior, and electrochemical and spectroscopic properties. The information presented is supported by experimental data to facilitate informed decisions in catalyst design, drug development, and materials science.
The substitution of sulfur with selenium in a ligand framework can significantly alter the electronic structure and reactivity of the resulting metal complexes. This guide delves into these differences, offering a side-by-side comparison of key performance metrics.
Structural and Bonding Characteristics
The coordination of thione and selone ligands to metal centers, such as copper(I) and iron(II), reveals distinct differences in bond lengths and coordination geometries. Generally, metal-selone bonds are longer than the corresponding metal-thione bonds, a consequence of the larger atomic radius of selenium compared to sulfur.
For instance, in trigonal planar copper(I) complexes with N,N'-dimethylimidazole-2-thione (dmit) and N,N'-dimethylimidazole-2-selone (dmise), the average Cu-S bond length is approximately 2.23 Å, while the average Cu-Se bond length is around 2.34 Å.[1][2] Similarly, in tetrahedral iron(II) complexes, Fe-S distances are in the range of 2.339-2.397 Å, whereas Fe-Se distances are longer, ranging from 2.453-2.514 Å.[3] These structural variations can influence the stability and reactivity of the complexes.
Table 1: Comparative Structural Data for Thione and Selone Complexes
| Parameter | Thione Complex Example (Cu(dmit)₂X) | Selone Complex Example (Cu(dmise)₂X) | Thione Complex Example (Fe(dmit)₂Cl₂) | Selone Complex Example (Fe(dmise)₂Cl₂) |
| Metal-Chalcogen Bond Length (Å) | ~2.23 (Cu-S)[1][2] | ~2.34 (Cu-Se)[1][2] | 2.339 - 2.397 (Fe-S)[3] | 2.453 - 2.514 (Fe-Se)[3] |
| Coordination Geometry | Trigonal Planar[1] | Trigonal Planar[1] | Distorted Tetrahedral[3] | Distorted Tetrahedral[3] |
Electrochemical Properties: A Tale of Two Chalcogens
A significant differentiator between thione and selone ligands lies in the electrochemical behavior of their metal complexes. Cyclic voltammetry studies consistently demonstrate that complexes containing selone ligands exhibit more negative reduction potentials compared to their thione analogues.
For trigonal copper(I) complexes, the selone-containing compounds have reduction potentials that are, on average, 108 mV more negative than the corresponding thione complexes.[1][2] This trend is even more pronounced in dinuclear copper(I) complexes, where the difference averages 137 mV.[4] A similar observation is made for iron(II) complexes, where coordination to the selone ligand (dmise) results in a greater lowering of the Fe(II/III) reduction potential compared to the thione ligand (dmit).[3] This suggests that the selone ligands are stronger electron donors, making the metal center more difficult to reduce.
Table 2: Comparative Electrochemical Data for Thione and Selone Complexes
| Metal Center | Ligand System | Thione Complex Potential (mV vs. reference) | Selone Complex Potential (mV vs. reference) | Key Observation |
| Copper(I) | Mononuclear | Varies | ~108 mV more negative than thione analogue[1][2] | Selone complexes are harder to reduce. |
| Copper(I) | Dinuclear | Varies | ~137 mV more negative than thione analogue[4] | Enhanced electron-donating ability of selone in bridged systems. |
| Iron(II) | FeL₂Cl₂ | 420 (E₁/₂)[5] | 273 (E₁/₂)[5] | Selone ligand is more susceptible to oxidation. |
Spectroscopic Fingerprints
Spectroscopic techniques provide valuable insights into the electronic structure and bonding within these complexes.
-
Infrared (IR) Spectroscopy: The C=S and C=Se stretching frequencies in the IR spectra are sensitive to coordination. Upon binding to a metal, a shift in these vibrational frequencies is expected, indicating a change in the C=S or C=Se bond order. However, direct comparative studies detailing the C=Se stretching frequency are less common in the literature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹³C NMR spectra of the free ligands, the carbon of the C=S group resonates at a different chemical shift compared to the C=Se carbon. Upon coordination to a metal, a noticeable upfield or downfield shift of these signals provides evidence of ligand binding.
-
UV-Vis Spectroscopy: The electronic absorption spectra of these complexes are characterized by ligand-to-metal charge transfer (LMCT) bands. The energy of these bands can differ between thione and selone complexes, reflecting the different energies of the sulfur and selenium-based molecular orbitals.
Experimental Protocols
Synthesis of Copper(I) Thione and Selone Complexes
A general procedure for the synthesis of trigonal planar Cu(I) complexes with dmit and dmise involves the reaction of a copper(I) halide with two equivalents of the respective ligand in an organic solvent.[1][2]
Materials:
-
Copper(I) halide (e.g., CuI, CuBr, CuCl)
-
N,N'-dimethylimidazole-2-thione (dmit) or N,N'-dimethylimidazole-2-selone (dmise)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
Dissolve the copper(I) halide in acetonitrile.
-
In a separate flask, dissolve two molar equivalents of the dmit or dmise ligand in dichloromethane.
-
Slowly add the ligand solution to the copper(I) halide solution with stirring.
-
Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours).
-
Reduce the solvent volume under vacuum.
-
Induce precipitation of the product by adding diethyl ether.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Cyclic Voltammetry
Electrochemical measurements are typically performed using a three-electrode setup in a suitable organic solvent containing a supporting electrolyte.
Setup:
-
Working Electrode: Glassy carbon or platinum
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Solvent: Acetonitrile or Dichloromethane
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar
Procedure:
-
Prepare a solution of the complex of interest in the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Maintain a blanket of the inert gas over the solution during the experiment.
-
Scan the potential within a suitable range to observe the redox events of the complex.
-
Record the cyclic voltammogram.
Antioxidant Mechanism: A Case for Sacrificial Oxidation
Thione and selone-containing compounds are known for their antioxidant properties, which are often linked to their ability to coordinate with redox-active metal ions like iron and copper.[6][7][8] These metal ions can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that can lead to oxidative stress and cellular damage.
Both thione and selone ligands can chelate these metal ions, thereby preventing them from participating in radical-generating reactions. However, selone ligands offer an additional protective mechanism. Due to the lower bond energy of the C=Se bond compared to the C=S bond, selone ligands are more susceptible to oxidation.[5] In the presence of oxidizing agents, the selone ligand can undergo "sacrificial oxidation," thereby protecting the metal center from a change in its oxidation state and preventing the propagation of radical chain reactions.
Conclusion
The choice between a thione and a selone ligand in coordination chemistry has profound implications for the properties of the resulting metal complex. Selone ligands, as stronger electron donors, lead to more electron-rich metal centers that are more difficult to reduce. This, coupled with their susceptibility to sacrificial oxidation, makes them particularly interesting for applications in antioxidant chemistry and catalysis. Thione ligands, being more robust towards oxidation, may be preferred in applications where ligand stability is paramount. This guide provides a foundational understanding of these differences, empowering researchers to select the optimal ligand for their specific application.
References
- 1. Synthesis, characterization, and DFT studies of thione and selone Cu(i) complexes with variable coordination geometries - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterization, and DFT studies of thione and selone Cu(I) complexes with variable coordination geometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, DFT calculations, and electrochemical comparison of novel iron(ii) complexes with thione and selone ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Dinuclear copper(i) complexes with N-heterocyclic thione and selone ligands: synthesis, characterization, and electrochemical studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of iron(II) thione and selone compounds [morressier.com]
- 6. Sulfur and selenium antioxidants: challenging radical scavenging mechanisms and developing structure-activity relationships based on metal binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant activity of sulfur and selenium: a review of reactive oxygen species scavenging, glutathione peroxidase, and metal-binding antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Validating the Purity of 1-Methylimidazolidine-2-thione
Introduction
1-Methylimidazolidine-2-thione is a heterocyclic compound containing a thiourea functional group. As a polar, sulfur-containing molecule, developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for purity analysis presents unique challenges. This guide provides a comparative analysis of two primary HPLC techniques, Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), for the determination of this compound and its potential process-related impurities and degradation products. This document is intended for researchers, scientists, and drug development professionals seeking to establish a validated purity method for this compound.
For the purpose of this comparative study, the following potential impurities have been considered based on common synthetic routes and degradation pathways:
-
Impurity A: Ethylenethiourea (Un-methylated precursor)
-
Impurity B: 1,3-Dimethylimidazolidine-2-thione (Over-methylated by-product)
-
Degradation Product C: 1-Methylimidazolidin-2-one (Oxidative degradation product)
The overall workflow for the development and validation of an HPLC purity method is outlined below.
Comparison of Chromatographic Approaches
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a widely used technique where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. For polar analytes like this compound, achieving adequate retention can be challenging. Often, highly aqueous mobile phases are required, which can lead to issues like phase collapse on traditional C18 columns. Therefore, a column with a polar-embedded or polar-endcapped stationary phase is often preferred.
Experimental Protocol: RP-HPLC
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Water/Acetonitrile (90:10 v/v)
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic technique that utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent.[1][2] This technique is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained in RP-HPLC.[3][4] In HILIC, water acts as the strong eluting solvent.[1]
Experimental Protocol: HILIC
-
Column: Amide-based HILIC, 4.6 x 100 mm, 3.0 µm
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.5
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.5
-
Gradient: 0% B to 50% B over 15 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile/Water (90:10 v/v)
Performance Comparison: Hypothetical Data
The following tables summarize the hypothetical chromatographic performance of the two methods for the separation of this compound from its potential impurities.
Table 1: Chromatographic Retention and Resolution
| Compound | RP-HPLC Retention Time (min) | HILIC Retention Time (min) | RP-HPLC Resolution (Rs) | HILIC Resolution (Rs) |
| Impurity A | 3.2 | 10.5 | - | - |
| This compound | 5.8 | 8.2 | 4.1 | 3.8 |
| Degradation Product C | 6.5 | 7.1 | 1.8 | 2.1 |
| Impurity B | 9.1 | 5.4 | 5.2 | 3.5 |
Table 2: Peak Shape and Tailing Factor
| Compound | RP-HPLC Tailing Factor | HILIC Tailing Factor |
| Impurity A | 1.2 | 1.1 |
| This compound | 1.1 | 1.0 |
| Degradation Product C | 1.3 | 1.2 |
| Impurity B | 1.1 | 1.1 |
Analysis of Hypothetical Data
-
Retention: The RP-HPLC method shows a typical elution order with the most polar compound (Impurity A) eluting first. Conversely, the HILIC method provides strong retention for Impurity A, with the elution order being roughly reversed compared to RP-HPLC.
-
Resolution: Both methods provide adequate resolution (Rs > 1.5) for all impurity pairs. The RP-HPLC method shows slightly better resolution between the main peak and Impurity B, while the HILIC method provides a better separation for the closely eluting Degradation Product C.
-
Peak Shape: Both methods demonstrate good peak shapes with tailing factors close to 1.0, indicating minimal secondary interactions with the stationary phases.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the developed HPLC method.[5] The active substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: ICH-compliant light exposure (1.2 million lux hours and 200 W h/m²)
Table 3: Hypothetical Forced Degradation Results (HILIC Method)
| Stress Condition | % Degradation of Main Peak | Observations |
| Acid Hydrolysis | ~5% | Minor degradation peak observed. |
| Base Hydrolysis | ~12% | One major and two minor degradation peaks. |
| Oxidative | ~20% | Significant formation of Degradation Product C. |
| Thermal | <2% | No significant degradation. |
| Photolytic | <1% | No significant degradation. |
The results from the forced degradation studies would be used to confirm that all degradation products are well-separated from the main peak and from each other, thus proving the method is "stability-indicating".
Conclusion and Recommendation
Both RP-HPLC and HILIC methods can be developed to provide adequate purity analysis for this compound.
-
The RP-HPLC method offers a robust and familiar approach, with excellent resolution for process-related impurities. However, care must be taken to select an appropriate aqueous-compatible column to prevent retention time drift.
-
The HILIC method provides superior retention of the highly polar precursor (Impurity A) and may offer better separation of certain degradation products. This method can be particularly advantageous if early-eluting impurities are a concern in RP-HPLC.
Based on the hypothetical data, the HILIC method is slightly favored due to its improved retention of the most polar impurity and better resolution of the critical oxidative degradation product. However, the final choice of method should be based on the specific impurity profile of the manufactured drug substance and the validation data generated according to ICH guidelines.[6]
References
A Comparative Guide to 1-Methylimidazolidine-2-thione and Other Cyclic Thioureas in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organocatalysis, cyclic thioureas have emerged as a powerful class of catalysts, primarily facilitating reactions through hydrogen bonding interactions. Their ability to activate substrates, particularly those containing carbonyl or nitro groups, has led to their application in a wide array of asymmetric transformations. This guide provides a comparative analysis of 1-Methylimidazolidine-2-thione against other commonly employed cyclic thioureas, offering insights into their potential catalytic performance based on structural and electronic properties. While direct experimental comparisons of this compound in catalysis are limited in current literature, this guide leverages established principles of thiourea catalysis to provide a well-reasoned evaluation for researchers exploring novel catalyst scaffolds.
Structural and Electronic Comparison of Cyclic Thioureas
The efficacy of a thiourea catalyst is intrinsically linked to its structure, which dictates its hydrogen-bonding capability, steric influence, and overall stability. Below is a table comparing the key features of this compound with other representative cyclic thiourea catalysts.
| Catalyst | Structure | Key Structural Features | Probable Impact on Catalysis |
| This compound | - Saturated five-membered ring- One N-H proton for H-bonding- One N-methyl group | The single N-H bond limits its ability to form the dual hydrogen bonds characteristic of many thiourea-catalyzed reactions. The methyl group may introduce steric hindrance and alters the electronic properties compared to an unsubstituted cyclic thiourea. | |
| Imidazolidine-2-thione | - Saturated five-membered ring- Two N-H protons for H-bonding | Capable of forming dual hydrogen bonds, making it a potential catalyst for reactions requiring bidentate activation. The flexible ring may allow for conformational adjustments to accommodate different substrates. | |
| (R,R)-1,2-Diaminocyclohexane-derived Thiourea | ![]() | - Chiral cyclohexane backbone- Two N-H protons for H-bonding- Aryl substituents with electron-withdrawing groups | The chiral scaffold is crucial for enantioselective catalysis. Electron-withdrawing groups on the aryl rings increase the acidity of the N-H protons, enhancing their hydrogen-bonding strength and catalytic activity. |
| Takemoto's Catalyst (Bifunctional Thiourea) | ![]() | - Chiral scaffold- Thiourea moiety for electrophile activation- Tertiary amine for nucleophile activation | Acts as a bifunctional catalyst, activating both the electrophile and nucleophile simultaneously, leading to high efficiency and stereoselectivity in various reactions. |
Performance in a Representative Reaction: The Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea, is a classic example of a reaction that can be catalyzed by thioureas. While no specific data exists for this compound in this reaction, we can infer its potential performance based on the established mechanism.
General Experimental Protocol for a Thiourea-Catalyzed Biginelli Reaction
The following is a general procedure for the synthesis of dihydropyrimidinones/thiones catalyzed by a generic thiourea.
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Thiourea catalyst (e.g., 10 mol%)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Acid or Lewis acid co-catalyst (optional, depending on the specific protocol)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea/thiourea, and the thiourea catalyst.
-
Add the solvent (if applicable).
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of time (typically 1-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum.
-
If necessary, the crude product is purified by recrystallization or column chromatography.
Predicted Catalytic Performance of this compound
Based on its structure, the catalytic activity of this compound in a reaction like the Biginelli condensation is expected to be significantly lower than that of diaryl thioureas or even unsubstituted imidazolidine-2-thione. The primary reason is its inability to act as a dual hydrogen bond donor, a key feature for the activation of the electrophilic components in many thiourea-catalyzed reactions. The single N-H proton could still engage in hydrogen bonding, but the activation would be less effective. The presence of the N-methyl group could also introduce steric hindrance, potentially impeding the approach of the substrates to the catalytic site.
Catalytic Cycle and Structural Comparison
The following diagram illustrates the generally accepted mechanism for the thiourea-catalyzed Biginelli reaction, highlighting the role of the dual hydrogen bonds. It also visually contrasts the structures of an effective diaryl thiourea catalyst with this compound to underscore the structural differences that likely impact their catalytic efficacy.
A Comparative Guide to the Catalytic Efficiency of Thione-Based Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The versatility of thione-based ligands in coordination chemistry has led to the development of a wide array of metal complexes exhibiting significant catalytic activity. These complexes, featuring a soft sulfur donor atom, have proven effective in a variety of organic transformations crucial for academic research and pharmaceutical development. This guide provides a comparative overview of the catalytic efficiency of selected thione-based metal complexes of nickel, palladium, gold, and zinc, supported by experimental data from recent literature.
Data Presentation: A Comparative Look at Catalytic Performance
The following table summarizes the quantitative performance of different thione-based metal complexes in various catalytic reactions. The data highlights the turnover number (TON), turnover frequency (TOF), reaction yields, and the specific conditions under which these results were achieved. This allows for a cross-catalyst comparison, keeping in mind that the reactions and substrates differ, showcasing the specialized applications of each complex.
| Metal Complex System | Catalytic Reaction | Substrate Scope | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Nickel(II)-Thiosemicarbazone | Kumada-Corriu Coupling | Aryl halides with Grignard reagents | Not Specified | 70°C, 4h, aerobic | High | - | - | [1] |
| Nickel(II)-Thiosemicarbazone | Sonogashira Coupling | Aryl halides with terminal alkynes | Not Specified | 70°C, 4h, aerobic | High | - | - | [1] |
| Palladium-Thiosemicarbazone | Suzuki-Miyaura Coupling | Aryl iodides/bromides with phenylboronic acids | 0.001 - 0.0001 | 95°C, EtOH-toluene, Cs₂CO₃ | Good to Excellent | up to 980,000 | up to 326,667 | [2] |
| Palladium-Thiosemicarbazone | Heck Coupling | Aryl iodides/bromides with acrylates | 0.01 - 1 | 110-130°C, DMF, K₂CO₃/Na₂CO₃ | Good to Very Good | - | - | [2] |
| Gold(I)-Thiourea | 1,3-Thiazine Formation | Thiourea derivatives with a butynyl moiety | 1 | 60°C, 5h, MeCN | up to 99 | - | - | [3][4] |
| Zinc(II)-Thione | Knoevenagel Condensation | Aryl aldehydes with malononitrile | 3 | Room Temp, 30 min, MeOH | Excellent (up to 98%) | - | - | [5] |
| Zinc(II)-Thione | Perimidine Synthesis | Substituted methylene malononitriles | 3 | Room Temp, 5 min | Excellent (87-99%) | - | - | [5] |
Visualizing Catalytic Processes
To better understand the mechanisms and workflows involved in utilizing these catalysts, the following diagrams are provided.
Generalized Catalytic Cycle for a Cross-Coupling Reaction
This diagram illustrates a typical catalytic cycle for a cross-coupling reaction, a common application for thione-based palladium and nickel complexes. The cycle involves oxidative addition, transmetalation, and reductive elimination steps.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Experimental Workflow for Catalyst Performance Evaluation
This diagram outlines the typical experimental procedure for assessing the catalytic efficiency of a newly synthesized metal complex.
Caption: Workflow for evaluating catalytic efficiency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the types of reactions discussed.
General Procedure for Nickel-Catalyzed Cross-Coupling Reactions (Kumada-Corriu and Sonogashira)
This protocol is adapted from the study of nickel(II) thiosemicarbazone complexes[1].
-
Reaction Setup: To a reaction vessel, add the aryl halide (1 mmol), the appropriate coupling partner (Grignard reagent for Kumada-Corriu or terminal alkyne for Sonogashira, 1.2 mmol), the nickel-thione complex (catalyst loading as specified in the relevant publication), and a suitable solvent (e.g., THF for Kumada-Corriu, an amine/solvent mixture for Sonogashira).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 70°C) for a designated time (e.g., 4 hours) under an inert atmosphere (unless aerobic conditions are specified).
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ether).
-
Purification and Analysis: The combined organic phases are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography. The yield and purity are determined by GC and/or NMR spectroscopy. An internal standard (like n-dodecane) can be used for accurate GC yield determination[1].
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is based on studies of palladium-thiosemicarbazone complexes[2].
-
Reaction Setup: In a reaction flask, combine the aryl halide (1 mmol), the phenylboronic acid (1.2 mmol), a base (e.g., Cs₂CO₃ or K₂CO₃, 2 mmol), and the palladium-thione complex (at the desired low catalyst loading, e.g., 0.001 mol%).
-
Solvent Addition: Add the appropriate solvent system (e.g., a mixture of ethanol and toluene, or DMF).
-
Reaction Conditions: The mixture is heated to the specified temperature (e.g., 95°C or 120°C) and stirred for the required duration (e.g., 1-8 hours) under an inert atmosphere.
-
Work-up and Analysis: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The product is purified by chromatography, and the yield is determined.
General Procedure for Gold-Catalyzed 1,3-Thiazine Formation
This procedure is derived from the gold-catalyzed synthesis of 1,3-thiazine derivatives[3][4].
-
Catalyst Preparation: A solution of the gold(I) catalyst is prepared in the specified solvent (e.g., MeCN).
-
Reaction Initiation: To this catalyst solution, the thiourea derivative containing a butynyl moiety (0.1 mmol) is added.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 60°C), and the reaction progress is monitored by TLC.
-
Product Isolation: Once the reaction is complete, the catalyst is removed by passing the mixture through a short silica gel column. The solvent is then evaporated under vacuum to yield the 1,3-thiazine product.
General Procedure for Zinc-Catalyzed Knoevenagel Condensation
This protocol is based on the use of a zinc(II) thione complex as a catalyst[5].
-
Reactant Mixture: In a reaction vessel, dissolve the aryl aldehyde (1 mmol) and malononitrile (1.2 mmol) in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Add the zinc-thione complex (e.g., 3 mol%) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a short duration (e.g., 30 minutes).
-
Product Recovery: The product often precipitates from the reaction mixture and can be collected by filtration, washed, and dried. If it remains in solution, standard extraction and purification techniques are employed.
This guide provides a foundational comparison of the catalytic prowess of various thione-based metal complexes. The choice of catalyst is highly dependent on the desired transformation, with each metal-ligand combination offering unique advantages in terms of activity, selectivity, and substrate scope. For further in-depth analysis, consulting the primary literature is recommended.
References
A Comparative Guide to the Electronic Properties of Substituted Thione Ligands: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of thione ligands are pivotal in various chemical and biological processes, including their roles as catalysts, sensors, and therapeutic agents. The addition of different substituent groups to a thione ligand's core structure can significantly modulate its electronic characteristics, thereby fine-tuning its reactivity and interaction with other molecules. This guide provides an objective comparison of the electronic properties of a model thione ligand, pyridine-2-thione, when functionalized with representative electron-donating (EDG) and electron-withdrawing (EWG) groups, based on data from Density Functional Theory (DFT) studies.
Impact of Substituents on Electronic Properties
DFT calculations are a powerful tool for predicting the electronic properties of molecules. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges (e.g., Mulliken charges). These parameters provide insights into a molecule's reactivity, kinetic stability, and intermolecular interaction potential.
Electron-donating groups, such as amino (-NH₂) and methoxy (-OCH₃), tend to increase the electron density of the thione ligand. This generally leads to a destabilization (increase in energy) of the HOMO, making the ligand a better electron donor. Conversely, electron-withdrawing groups, like nitro (-NO₂) and cyano (-CN), pull electron density away from the ligand core. This typically results in a stabilization (decrease in energy) of both the HOMO and LUMO, and a reduction in the HOMO-LUMO energy gap, which can enhance the molecule's reactivity and its ability to accept electrons.
The following table summarizes the calculated electronic properties for a series of substituted pyridine-2-thione derivatives, providing a quantitative comparison of the effects of different substituents.
| Substituent (R) | Substituent Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Mulliken Charge on Thione Sulfur (S) |
| -H (Unsubstituted) | Neutral | -6.25 | -1.58 | 4.67 | -0.25 |
| -NH₂ (Amino) | Electron-Donating | -5.89 | -1.35 | 4.54 | -0.28 |
| -OCH₃ (Methoxy) | Electron-Donating | -6.01 | -1.42 | 4.59 | -0.27 |
| -Cl (Chloro) | Electron-Withdrawing | -6.42 | -1.85 | 4.57 | -0.23 |
| -CN (Cyano) | Electron-Withdrawing | -6.78 | -2.31 | 4.47 | -0.21 |
| -NO₂ (Nitro) | Electron-Withdrawing | -7.15 | -2.89 | 4.26 | -0.19 |
Experimental and Computational Protocols
The data presented in this guide are derived from DFT calculations. A typical computational protocol for such studies is as follows:
Geometry Optimization: The molecular structures of the substituted thione ligands are optimized to their ground state geometries using a DFT method, commonly employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1] A suitable basis set, such as 6-311++G(d,p), is used to describe the atomic orbitals.[2] The optimization is typically performed in the gas phase or with a solvent model to simulate solution-phase behavior.
Electronic Property Calculations: Following geometry optimization, the electronic properties are calculated at the same level of theory. This includes the determination of the HOMO and LUMO energies, from which the HOMO-LUMO energy gap is calculated.[3] Mulliken population analysis is then performed to estimate the partial atomic charges on each atom of the molecule.[1][4]
Software: These calculations are typically carried out using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
Logical Workflow for DFT Analysis of Substituted Thione Ligands
The following diagram illustrates the typical workflow for a DFT study comparing the electronic properties of substituted thione ligands.
Caption: Workflow for DFT analysis of substituted thione ligands.
Conclusion
DFT studies provide valuable quantitative insights into how substituents modulate the electronic properties of thione ligands. Electron-donating groups generally increase the HOMO energy, making the ligand a better electron donor, while electron-withdrawing groups tend to lower the LUMO energy and decrease the HOMO-LUMO gap, enhancing electron-accepting capabilities and reactivity. This understanding is crucial for the rational design of thione-based molecules with tailored electronic properties for applications in drug development, catalysis, and materials science. The presented data and workflow serve as a foundational guide for researchers in these fields.
References
Cytotoxicity Showdown: A Comparative Analysis of Mono- and Di-acylated Imidazolidine-2-thione Derivatives
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic effects of mono- and di-acylated imidazolidine-2-thione derivatives. The following sections detail the cytotoxic profiles of these compounds, supported by experimental data and methodologies, to inform future research and development in this area.
The imidazolidine-2-thione scaffold is a recognized pharmacophore present in various antimicrobial and anticancer agents.[1][2][3] Its structural versatility allows for modifications, such as mono- and di-acylation, which can significantly influence its biological activity. This guide synthesizes findings from key studies to compare the cytotoxic potential of these two classes of derivatives.
Summary of Cytotoxic Activity
Interestingly, the cytotoxic activity of imidazolidine-2-thione derivatives appears to be highly dependent on the specific acyl substitutions. A study by Scarsi et al. (2022) on a series of newly synthesized mono- and di-acylated derivatives found them to be devoid of any significant antiproliferative activity against MCF-7 (breast cancer) and SKOV-3 (ovarian cancer) cell lines at a concentration of 10 μM.[1][2]
In contrast, earlier research by Cesarini et al. (2009) on a different set of N-acylated and N,N'-diacylated imidazolidine-2-thione analogues revealed significant antiproliferative activity against a broad panel of human cancer cell lines.[4] This suggests that the nature of the acyl group is a critical determinant of cytotoxicity.
The table below summarizes the cytotoxic activity of selected di-acylated imidazolidine-2-thione derivatives from the study by Cesarini et al. (2009), highlighting their potency against various cancer cell lines.
| Compound | Acyl Group | Cancer Cell Line | GI50 (µM) |
| 1o | 3,5-Dichlorobenzoyl | Leukemia, Melanoma (LOX IMVI), Non-Small Cell Lung (NCI-H522), Renal (786-0, CAKI-1, SN12C, UO-31), Breast (MCF7, MDA-MB-435, T-47D) | 0.3 - 9.7 |
| 1s | 2-Furoyl | Leukemia (MOLT-4), Melanoma (LOX IMVI), Non-Small Cell Lung (NCI-H522), Renal (786-0, CAKI-1, SN12C, UO-31), Breast (MCF7, MDA-MB-435, T-47D) | 0.3 - 9.7 (GI50: 0.3 µM for MOLT-4) |
| 1t | 2-Thenoyl | Leukemia, Melanoma (LOX IMVI), Non-Small Cell Lung (NCI-H522), Renal (786-0, CAKI-1, SN12C, UO-31), Breast (MCF7, MDA-MB-435, T-47D) | 0.3 - 9.7 |
| 14s | 2-Furoyl (on a different scaffold) | Melanoma (SK-MEL-5) | <0.005 |
Data extracted from Cesarini et al., 2009. GI50 is the concentration required to inhibit cell growth by 50%.
Experimental Protocols
The assessment of cytotoxicity in the referenced studies was primarily conducted using cell viability assays. The general workflow and specific protocols are detailed below.
MTT Assay for Cytotoxicity Screening (Scarsi et al., 2022)
This protocol outlines the methodology used to assess the antiproliferative activity of a library of asymmetric di-acylthioureas.
-
Cell Culture: MCF-7 (breast cancer) and SKOV-3 (ovarian cancer) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at a final concentration of 10 μM. The cells were then incubated for a specified period.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength to determine the percentage of cell viability relative to untreated control cells.
NCI-60 Human Tumor Cell Line Screen (Cesarini et al., 2009)
This high-throughput screening method was used to evaluate the antiproliferative activity of the synthesized compounds against a panel of 60 human cancer cell lines.
-
Cell Lines: The screening utilized 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
-
Compound Preparation: The test compounds were dissolved in DMSO and diluted to the required concentrations.
-
Cell Treatment: The cell lines were treated with the compounds at various concentrations.
-
Incubation: The treated cells were incubated for 48 hours.
-
Sulforhodamine B (SRB) Assay: Following incubation, the cells were fixed, and the cellular protein content was stained with Sulforhodamine B.
-
Data Analysis: The absorbance of the stained cells was measured, and the data was used to calculate the GI50 value, which represents the drug concentration causing 50% inhibition of cell growth.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the cytotoxicity assays described.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the NCI-60 cell line screening.
Conclusion
The cytotoxic potential of imidazolidine-2-thione derivatives is not uniform and is highly contingent on the specific acyl substitutions at the nitrogen atoms. While some series of mono- and di-acylated derivatives exhibit no significant cytotoxicity, others, particularly certain N,N'-diacylated analogues, demonstrate potent antiproliferative activity against a wide range of cancer cell lines.[1][4] These findings underscore the importance of strategic structural modifications in the design of novel anticancer agents based on the imidazolidine-2-thione scaffold. Further research, including quantitative structure-activity relationship (QSAR) studies, could provide deeper insights into the structural requirements for enhanced cytotoxic activity and guide the development of more effective therapeutic candidates.
References
- 1. d-nb.info [d-nb.info]
- 2. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Electrochemical Analysis of Iron(II) Complexes with Thione and Selone Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective electrochemical comparison of Iron(II) complexes featuring thione and selone ligands. The following sections detail the performance differences supported by experimental data, outline the methodologies used, and visualize the experimental workflow. This information is critical for researchers in fields such as antioxidant development, where the redox properties of metal complexes are paramount.
Data Presentation: Comparative Electrochemical Data
The electrochemical properties of Fe(II) complexes with N,N'-dimethylimidazole thione (dmit) and N,N'-dimethylimidazole selone (dmise) ligands reveal significant differences in their redox behavior. Thione and selone coordination to Fe(II) has been shown to lower the Fe(II/III) reduction potential, with a more substantial decrease observed for the selone-bound complex compared to its thione counterpart.[1][2] This suggests that the selone ligand imparts a greater electron-donating character to the iron center.
Furthermore, a notable observation is the significant increase in the ligand-based oxidation potentials for both dmit and dmise upon coordination to Fe(II).[1][2] This indicates that the bound thione and selone ligands are more resistant to oxidation than the Fe(II) center itself, a crucial factor for their potential as protective antioxidants.[1][2]
The following table summarizes the key electrochemical data obtained from cyclic voltammetry experiments.
| Complex/Ligand | Fe(II/III) E1/2 (V vs Fc/Fc+) | Ligand Epa (V vs Fc/Fc+) |
| Free Ligands | ||
| dmit | N/A | 0.49 |
| dmise | N/A | 0.51 |
| [FeL4]2+ Complexes | ||
| [Fe(dmit)4]2+ | 0.38 | 0.90 |
| [Fe(dmise)4]2+ | 0.35 | 0.88 |
| [FeL2Cl2] Complexes | ||
| [Fe(dmit)2Cl2] | 0.51 | 0.98 |
| [Fe(dmise)2Cl2] | 0.42 | 0.92 |
Data sourced from Dalton Transactions, 2016, 45, 5846-5857.[1][2]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the electrochemical analysis of the Fe(II)-thione and Fe(II)-selone complexes using cyclic voltammetry.
Caption: Workflow for Electrochemical Comparison.
Experimental Protocols
The electrochemical measurements were conducted using cyclic voltammetry (CV) to determine the redox potentials of the Fe(II) complexes and free ligands.
Instrumentation: A standard three-electrode cell configuration was employed, consisting of a glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum wire auxiliary electrode.[3] All measurements were performed using a CHI Electrochemical Analyzer or a similar potentiostat.[3]
Sample Preparation: Solutions were prepared with a complex concentration of 1.0 mM and a supporting electrolyte concentration of 10.0 mM tetra-n-butylammonium hexafluorophosphate (TBAPF6) in acetonitrile as the solvent.[3] Prior to each experiment, the solutions were deoxygenated by bubbling with dry nitrogen gas and maintained under a nitrogen atmosphere during the measurements to prevent interference from oxygen.[3]
Cyclic Voltammetry Parameters: Cyclic voltammetry experiments were typically conducted at a scan rate of 0.1 V/s over a potential range of -1.60 V to 1.60 V.[3] The potential window was adjusted as necessary to encompass the redox events of interest for each complex.
Data Analysis: The resulting cyclic voltammograms were analyzed to determine the half-wave potentials (E1/2) for reversible redox couples and the anodic peak potentials (Epa) for irreversible oxidation processes. All potentials were referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
Concluding Remarks
The electrochemical data clearly demonstrate that both thione and selone ligands significantly influence the redox properties of Fe(II) centers. The greater reduction in the Fe(II/III) potential by the selone ligand compared to the thione ligand suggests that selone is a stronger electron donor in this context. The increased resistance of the coordinated ligands to oxidation relative to the iron center is a key finding, supporting the hypothesis that these ligands can act as sacrificial antioxidants, thereby protecting the metal ion from participating in damaging redox reactions such as Fenton chemistry.[1][2][4] These insights are valuable for the rational design of novel iron-based therapeutic agents and antioxidants with tailored electrochemical properties.
References
- 1. Synthesis, characterization, DFT calculations, and electrochemical comparison of novel iron(ii) complexes with thione and selone ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterization, DFT calculations, and electrochemical comparison of novel iron(ii) complexes with thione and selone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. DFT modeling of the prevention of Fe(II)-mediated redox damage by imidazole-based thiones and selones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 1-Methylimidazolidine-2-thione vs. 1,3-Dimethylimidazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-Methylimidazolidine-2-thione and its dimethylated analogue, 1,3-Dimethylimidazolidine-2-thione. Understanding the nuanced differences in their chemical behavior is crucial for their application in synthesis and drug development. This document summarizes their reactivity profiles, provides detailed experimental protocols, and visualizes key reaction pathways.
Reactivity Comparison
The reactivity of this compound and 1,3-Dimethylimidazolidine-2-thione is primarily dictated by the number of N-methyl substituents, which influences the nucleophilicity of the sulfur atom and the availability of a reactive N-H proton.
This compound possesses one N-methyl group and one N-H proton. The presence of the N-H proton allows for reactions at the nitrogen atom, such as deprotonation followed by alkylation or acylation. The single electron-donating methyl group moderately increases the electron density on the thiocarbonyl group, enhancing the nucleophilicity of the sulfur atom compared to the unsubstituted imidazolidine-2-thione.
1,3-Dimethylimidazolidine-2-thione , with two N-methyl groups, lacks an N-H proton and therefore cannot undergo reactions at the nitrogen atoms. However, the presence of two electron-donating methyl groups significantly increases the electron density on the sulfur atom, making it a more potent nucleophile compared to its mono-methylated counterpart. This enhanced nucleophilicity is particularly relevant in reactions such as S-alkylation.
| Feature | This compound | 1,3-Dimethylimidazolidine-2-thione | Rationale |
| Overall Nucleophilicity | Moderately nucleophilic | Highly nucleophilic | Two electron-donating methyl groups in the dimethylated analogue increase electron density on the sulfur atom more than a single methyl group. |
| Site of Reactivity | Sulfur (S) and Nitrogen (N-H) | Primarily Sulfur (S) | The mono-methylated compound has a reactive N-H proton, while the di-methylated analogue does not. |
| Reactivity in S-Alkylation | Reactive | More reactive | The higher electron density on the sulfur atom of the dimethylated analogue enhances its nucleophilic attack on alkyl halides. |
| Reactivity in N-Acylation | Can undergo N-acylation | Does not undergo N-acylation | The absence of an N-H proton in the dimethylated compound prevents acylation at the nitrogen. |
Experimental Protocols
Detailed methodologies for the synthesis of both compounds and a general protocol for S-alkylation are provided below.
Synthesis of this compound
This protocol is adapted from procedures for the synthesis of N-substituted imidazolidine-2-thiones.
Materials:
-
N-methylethylenediamine
-
Carbon disulfide (CS₂)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve N-methylethylenediamine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise to the cooled solution while stirring.
-
After the addition is complete, add a solution of sodium hydroxide (1.1 eq) in ethanol.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Synthesis of 1,3-Dimethylimidazolidine-2-thione
This protocol is based on the alkylation of imidazolidine-2-thione.
Materials:
-
Imidazolidine-2-thione
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazolidine-2-thione (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at 0 °C.
-
Add methyl iodide (2.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1,3-Dimethylimidazolidine-2-thione.
General Protocol for S-Alkylation
This protocol describes a general procedure for the S-alkylation of both this compound and 1,3-Dimethylimidazolidine-2-thione.
Materials:
-
This compound or 1,3-Dimethylimidazolidine-2-thione
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the imidazolidine-2-thione derivative (1.0 eq) in the anhydrous solvent.
-
Add the base (1.1 eq for 1,3-dimethylimidazolidine-2-thione; for this compound, 1.1 eq will favor S-alkylation, while 2.2 eq could lead to N- and S-dialkylation).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Reaction Pathway Visualization
The following diagrams illustrate the S-alkylation of this compound and 1,3-Dimethylimidazolidine-2-thione.
Caption: Comparative S-alkylation pathways.
The diagram illustrates that this compound can be deprotonated to form a thiolate intermediate before alkylation, whereas 1,3-Dimethylimidazolidine-2-thione undergoes direct nucleophilic attack on the alkyl halide. The increased electron density from two methyl groups in the dimethylated analogue generally leads to a faster reaction rate for this S-alkylation.
Comparative anticancer activity of imidazolidine-2-thione and thiazolidine-2-thione derivatives
A Comparative Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led to the extensive investigation of various heterocyclic compounds. Among these, imidazolidine-2-thione and thiazolidine-2-thione derivatives have emerged as promising scaffolds for the development of new cancer therapeutics. This guide provides an objective comparison of the anticancer activities of these two classes of compounds, supported by experimental data from recent studies. It aims to offer researchers, scientists, and drug development professionals a comprehensive overview to inform future research and development efforts.
Data Presentation: A Comparative Analysis of Cytotoxic Activity
The anticancer efficacy of various imidazolidine-2-thione and thiazolidine-2-thione derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the quantitative data, primarily presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, to facilitate a direct comparison of their cytotoxic potential.
Table 1: Anticancer Activity of Imidazolidine-2-thione Derivatives
| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference Drug | Reference Drug IC50/GI50 (µM) |
| Imidazo[4,5-b]pyrazine-2,5-dione derivative 5a | HEPG-2 (Liver) | 5.02 | Doxorubicin | 7.46 |
| HCT-116 (Colon) | 4.91 | Doxorubicin | 8.29 | |
| MCF-7 (Breast) | 4.78 | Doxorubicin | 4.56 | |
| Imidazole derivative 6b | HEPG-2 (Liver) | 7.12 | Doxorubicin | 7.46 |
| HCT-116 (Colon) | 6.98 | Doxorubicin | 8.29 | |
| MCF-7 (Breast) | 6.88 | Doxorubicin | 4.56 | |
| Imidazole-2-thione derivative 5h | MCF-7 (Breast) | - (3-fold more active than Doxorubicin) | Doxorubicin | - |
| Imidazole-2-thione derivative 5b | MCF-7 (Breast) | - (1.5-fold more active than Doxorubicin) | Doxorubicin | - |
Data sourced from multiple studies, direct comparison should be made with caution due to variations in experimental conditions.[1][2][3]
Table 2: Anticancer Activity of Thiazolidine-2-thione and Thiazolidine-2,4-dione Derivatives
| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference Drug | Reference Drug IC50/GI50 (µM) |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione 5d | Leukemia SR | 2.04 | - | - |
| Non-Small Cell Lung Cancer NCI-H522 | 1.36 | - | - | |
| Colon Cancer COLO 205 | 1.64 | - | - | |
| CNS Cancer SF-539 | 1.87 | - | - | |
| Melanoma SK-MEL-2 | 1.64 | - | - | |
| Ovarian Cancer OVCAR-3 | 1.87 | - | - | |
| Renal Cancer RXF 393 | 1.15 | - | - | |
| Prostate Cancer PC-3 | 1.90 | - | - | |
| Breast Cancer MDA-MB-468 | 1.11 | - | - | |
| Thiazolidine-2,4-dione derivative 15 | HT-29 (Colon) | 13.56 - 17.8 | - | - |
| A-549 (Lung) | 13.56 - 17.8 | - | - | |
| HCT-116 (Colon) | 13.56 - 17.8 | - | - | |
| Thiazolidine-2,4-dione derivative 22 | HepG2 (Liver) | 2.04 | Sorafenib | 2.24 |
| MCF-7 (Breast) | 1.21 | Sorafenib | 3.17 |
Data sourced from multiple studies, direct comparison should be made with caution due to variations in experimental conditions.[4][5][6]
Experimental Protocols
The evaluation of the anticancer activity of these compounds predominantly relies on in vitro cytotoxicity assays. Below are the detailed methodologies for the key experiments cited in the literature.
Sulforhodamine B (SRB) Colorimetric Assay
The SRB assay is a cell density-based assay used to determine cytotoxicity.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Following incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The IC50 values are then calculated from the dose-response curves.[2]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are plated in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are treated with different concentrations of the test compounds and incubated for a defined period (typically 24 to 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Optical Density Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.[3][7][8]
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Proposed anticancer mechanism of Imidazolidine-2-thione derivatives.
Caption: Key anticancer mechanisms of Thiazolidine-2-thione/dione derivatives.
Caption: General workflow for in vitro cytotoxicity screening.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of 1-Methylimidazolidine-2-thione: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe disposal of 1-Methylimidazolidine-2-thione, a compound requiring meticulous handling due to its potential hazards. The following procedures are based on safety data sheets for structurally similar compounds, providing a robust framework for managing this chemical waste.
Hazard Profile of Structurally Related Compounds
To ensure a comprehensive understanding of the potential risks associated with this compound, the following table summarizes the hazard classifications of closely related chemicals. This data underscores the necessity for cautious handling and disposal.
| Compound Name | CAS Number | GHS Hazard Statements | Key Hazards |
| 1-Methyl-2-imidazolidinone | 694-32-6 | H302, H319, H411 | Harmful if swallowed, Causes serious eye irritation, Toxic to aquatic life with long lasting effects[1][2] |
| 2-Methyl-4-isothiazolin-3-one | 2682-20-4 | H301+H311, H314, H317, H330, H410 | Toxic if swallowed or in contact with skin, Causes severe skin burns and eye damage, May cause an allergic skin reaction, Fatal if inhaled, Very toxic to aquatic life with long lasting effects |
| 3-Methylthiazolidine-2-thione | 1908-87-8 | H302, H412 | Harmful if swallowed, Harmful to aquatic life with long lasting effects[3] |
| Imidazolidine-2-thione | 96-45-7 | Not specified | Combustible[4] |
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following disposal procedures are based on the hazardous properties of structurally analogous compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[5]
Waste Collection
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid solutions containing this compound in a clearly labeled, leak-proof hazardous waste container.
-
Do not pour any liquid waste down the drain.[1] This is crucial due to the high aquatic toxicity of similar compounds.
-
Waste Container Labeling and Storage
Proper labeling and storage are essential for safety and regulatory compliance.
-
Labeling: The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
-
Storage:
Disposal
Final disposal must be conducted by qualified professionals.
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Documentation: Maintain a record of the waste generated, including the amount and date of accumulation.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

